Annosquamosin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H32O3 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13R,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol |
InChI |
InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19-/m1/s1 |
InChI Key |
NICDFCNOCPZHTJ-IVBNJOGPSA-N |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |
Synonyms |
19-nor-ent-kaurane-4alpha,16beta,17-triol annosquamosin B |
Origin of Product |
United States |
Foundational & Exploratory
Annosquamosin B: A Technical Guide to Isolation, Characterization, and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annosquamosin B, a kaurane diterpenoid isolated from the plant Annona squamosa, has demonstrated notable anti-tumor properties. This technical guide provides a comprehensive overview of the isolation, characterization, and cytotoxic activity of this compound, with a focus on its potential as an anti-cancer agent. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological activities. Furthermore, a proposed mechanism of action, based on the known signaling pathways of structurally similar compounds, is illustrated. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Introduction
Annona squamosa, commonly known as the custard apple or sugar apple, is a plant belonging to the Annonaceae family. Various parts of this plant have been traditionally used in medicine to treat a range of ailments. Phytochemical investigations have revealed the presence of a diverse array of bioactive compounds, including alkaloids, flavonoids, and acetogenins[1][2]. Among these are the ent-kaurane diterpenoids, a class of compounds that has garnered significant interest for its pharmacological activities, particularly its anti-cancer potential[3][4][5][6].
This compound is an ent-kaurane diterpenoid that has been isolated from the bark of Annona squamosa[7]. Structurally, it is a tetracyclic diterpenoid with the chemical formula C19H32O3[8]. Recent studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides an in-depth look at the technical aspects of working with this compound, from its isolation to its potential mechanism of action.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C19H32O3 | [8] |
| Molecular Weight | 308.4556 g/mol | [8] |
| Class | Kaurane Diterpenoid | |
| Source | Annona squamosa (Bark) | [7] |
Isolation of this compound from Annona squamosa
While a specific, detailed protocol for the isolation of this compound with yield data is not extensively documented in publicly available literature, a general and plausible experimental workflow can be constructed based on established methods for isolating kaurane diterpenoids from Annona species[1][9][10][11]. The following protocol outlines a comprehensive procedure for the extraction and purification of this compound.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Collection and Preparation:
-
Collect fresh bark of Annona squamosa.
-
Wash the bark thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the bark in the shade for 7-10 days until it is completely dry and brittle.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered bark (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction of the bioactive compounds.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water (e.g., 1 L).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the respective organic layers and the final aqueous layer.
-
Concentrate each fraction using a rotary evaporator to obtain the n-hexane, chloroform, ethyl acetate, and aqueous fractions. Based on the polarity of diterpenoids, this compound is expected to be concentrated in the ethyl acetate fraction.
-
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Separation):
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.
-
Adsorb the ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).
-
Collect fractions of a specific volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Further Purification):
-
Subject the fractions containing the compound of interest to further purification using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For final purification to obtain high-purity this compound, use a preparative HPLC system with a C18 column.
-
The mobile phase would typically be a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Structural Elucidation
The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC): To elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
The following diagram illustrates the general workflow for the isolation of this compound.
Anti-Cancer Activity of this compound
This compound has been shown to exhibit cytotoxic activity against human cancer cell lines. A study investigating the constituents of Annona squamosa bark reported the inhibitory effects of this compound on the proliferation of 95-D lung cancer cells and A2780 ovarian cancer cells. The half-maximal inhibitory concentration (IC50) values are summarized in Table 2.
| Cell Line | IC50 (μmol·L⁻¹) | Reference |
| A2780 (Ovarian Cancer) | 3.10 | |
| 95-D (Lung Cancer) | Inhibitory activity observed |
These findings indicate that this compound possesses potent anti-proliferative effects, particularly against ovarian cancer cells, warranting further investigation into its therapeutic potential.
Proposed Mechanism of Action: Induction of Apoptosis
While the specific signaling pathways modulated by this compound have not yet been fully elucidated, the mechanisms of action for other structurally related ent-kaurane diterpenoids provide a strong basis for a proposed pathway. Many ent-kaurane diterpenoids exert their anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells[3][12][13][14][15][16]. It is highly probable that this compound shares a similar mechanism.
A plausible mechanism involves the induction of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In cancer cells, the balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins.
Ent-kaurane diterpenoids have been shown to disrupt this balance by:
-
Downregulating anti-apoptotic proteins: Decreasing the expression of Bcl-2 and Bcl-xL.
-
Upregulating pro-apoptotic proteins: Increasing the expression of Bax.
This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis and ultimately, cell death[12].
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Conclusion and Future Directions
This compound, an ent-kaurane diterpenoid from Annona squamosa, demonstrates significant potential as an anti-cancer agent, particularly against ovarian cancer. This guide has provided a detailed, albeit constructed, protocol for its isolation and purification, summarized its known cytotoxic activities, and proposed a plausible mechanism of action centered on the induction of apoptosis via the mitochondrial pathway.
To further advance the development of this compound as a therapeutic candidate, future research should focus on:
-
Optimization of the isolation protocol: Developing a standardized and scalable method for the isolation of this compound to obtain higher yields.
-
Comprehensive biological evaluation: Screening this compound against a wider panel of cancer cell lines to determine its full spectrum of activity.
-
Elucidation of the precise mechanism of action: Conducting detailed molecular studies to confirm the proposed signaling pathway and identify specific molecular targets. This would involve techniques such as Western blotting to analyze the expression of apoptosis-related proteins and flow cytometry to quantify apoptosis.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C19H32O3 | CID 44566886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemical Constituents from the Leaves of Annona reticulata and Their Inhibitory Effects on NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. impactfactor.org [impactfactor.org]
- 12. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An ent-kaurane diterpenoid from Croton tonkinensis induces apoptosis by regulating AMP-activated protein kinase in SK-HEP1 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Annosquamosin B: A Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annosquamosin B is a naturally occurring diterpenoid belonging to the kaurane class.[1][2] These compounds are characterized by a tetracyclic carbon skeleton and are predominantly isolated from plants of the Annona genus, commonly known as custard apples or sugar apples. Diterpenoids from Annona squamosa have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the chemical properties and characterization of this compound, including detailed experimental protocols and an exploration of its potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes known information and provides context based on closely related compounds isolated from the same source.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂O₃ | PubChem[1] |
| Molecular Weight | 308.5 g/mol | PubChem[1] |
| IUPAC Name | (1S,4S,5R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5,14-diol | PubChem[1] |
| CAS Number | 177742-56-2 | PubChem[1] |
| SMILES | C[C@@]12CCC--INVALID-LINK----INVALID-LINK--(CO)O">C@@(C)O | PubChem[1] |
| InChIKey | NICDFCNOCPZHTJ-LXGSHKTASA-N | PubChem[1] |
| Predicted Water Solubility | 0.08 g/L | ALOGPS |
| Predicted logP | 2.04 | ALOGPS |
| Topological Polar Surface Area | 60.7 Ų | ECHEMI[3] |
| Hydrogen Bond Donor Count | 3 | ECHEMI[3] |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI[3] |
Spectroscopic Characterization
The structural elucidation of kaurane diterpenoids like this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not currently available in the cited literature. However, the characterization of other kaurane diterpenoids isolated from Annona squamosa provides a reference for the expected spectral features.
-
¹H NMR: The proton NMR spectrum of a kaurane diterpenoid typically displays signals corresponding to methyl groups as singlets or doublets in the upfield region. Methylene and methine protons on the tetracyclic skeleton would appear as complex multiplets. Protons attached to carbons bearing hydroxyl groups would resonate in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 19 carbons in the this compound molecule. The chemical shifts would be indicative of the carbon's hybridization and its chemical environment. Carbons bonded to oxygen atoms would appear in the downfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry would confirm the elemental composition of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum would reveal characteristic losses of small neutral molecules such as water and methyl groups, aiding in the structural confirmation of the kaurane skeleton.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation and characterization of kaurane diterpenoids from Annona squamosa, which can be adapted for the specific isolation of this compound.
Isolation and Purification of Kaurane Diterpenoids from Annona squamosa
This protocol is a synthesized methodology based on procedures reported for the isolation of similar compounds from the same plant species.
1. Plant Material Collection and Preparation:
- Collect fresh pericarps, stems, or leaves of Annona squamosa.
- Air-dry the plant material in the shade for several days until brittle.
- Grind the dried material into a coarse powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.
- Alternatively, perform successive extractions with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or methanol to extract the diterpenoids.
- Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Chromatographic Purification:
- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with a nonpolar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
- Combine fractions with similar TLC profiles.
- Further purify the combined fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to isolate the pure compound.
plant_material [label="Annona squamosa Plant Material\n(e.g., Pericarps, Stems)"];
drying [label="Air Drying"];
grinding [label="Grinding"];
extraction [label="Solvent Extraction\n(e.g., Methanol)"];
filtration [label="Filtration"];
concentration [label="Concentration\n(Rotary Evaporation)"];
crude_extract [label="Crude Extract"];
column_chromatography [label="Silica Gel Column Chromatography"];
fraction_collection [label="Fraction Collection & TLC Monitoring"];
fraction_pooling [label="Pooling of Similar Fractions"];
purification [label="Further Purification\n(e.g., HPLC)"];
pure_compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
plant_material -> drying -> grinding -> extraction -> filtration -> concentration -> crude_extract;
crude_extract -> column_chromatography -> fraction_collection -> fraction_pooling -> purification -> pure_compound;
}
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are scarce, research on other kaurane diterpenoids isolated from Annona squamosa provides strong indications of its potential therapeutic effects.
Potential Biological Activities
-
Cytotoxic Activity: Several kaurane diterpenoids from Annona squamosa have demonstrated cytotoxic effects against various cancer cell lines.[1][2] For instance, one study reported that a related compound exhibited potent cytotoxicity against SMMC-7721 and HepG2 human hepatoma cell lines.[1] This suggests that this compound could also possess anticancer properties.
-
Anti-inflammatory Activity: A study on the kaurane diterpenoid 16β,17-dihydroxy-ent-kauran-19-oic acid, isolated from the stems of Annona squamosa, revealed significant anti-inflammatory properties.[4] This compound was found to inhibit the generation of reactive oxygen species (ROS) and the release of elastase in human neutrophils.[4] The mechanism of action was linked to the inhibition of cytosolic calcium mobilization.[4]
-
Anti-platelet Aggregation Activity: Certain ent-kaurane diterpenoids from Annona squamosa have been shown to exhibit complete inhibitory effects on rabbit platelet aggregation.
Hypothesized Signaling Pathway for Anti-inflammatory Action
Based on the findings for the closely related compound 16β,17-dihydroxy-ent-kauran-19-oic acid, a potential anti-inflammatory signaling pathway for this compound in neutrophils can be hypothesized. The pathway likely involves the modulation of intracellular calcium levels, a key second messenger in neutrophil activation.
This proposed pathway suggests that upon stimulation by an agonist like FMLP, G-protein coupled receptors on the neutrophil surface activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3), which in turn triggers the release of calcium from the endoplasmic reticulum. This rise in intracellular calcium is a critical signal for neutrophil activation, leading to the production of reactive oxygen species (ROS) and degranulation. This compound is hypothesized to exert its anti-inflammatory effect by inhibiting this crucial step of cytosolic calcium mobilization, thereby dampening the inflammatory response of neutrophils.
Conclusion
This compound represents a promising natural product with potential for further investigation in drug discovery and development. While comprehensive experimental data for this specific compound is still forthcoming, the information available for related kaurane diterpenoids from Annona squamosa provides a solid foundation for future research. The methodologies outlined in this guide for its isolation and characterization, along with the insights into its potential biological activities and mechanisms of action, are intended to serve as a valuable resource for scientists working in natural product chemistry, pharmacology, and medicinal chemistry. Further studies are warranted to fully elucidate the chemical and biological profile of this compound and to explore its therapeutic potential.
References
- 1. Five new ent-kaurane diterpenes from Annona squamosa L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An anti-inflammatory ent-kaurane from the stems of Annona squamosa that inhibits various human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New ent-kaurane diterpenoids with anti-platelet aggregation activity from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Biosynthetic Pathway of Annosquamosin B
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Annosquamosin B, a kaurane diterpenoid isolated from Annona squamosa, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for advancing research and enabling biotechnological production. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of kaurane diterpenoid biosynthesis. While direct experimental evidence for the specific enzymes in Annona squamosa remains to be fully elucidated, this document provides a robust theoretical framework based on analogous pathways. It includes detailed experimental protocols for key enzyme assays and quantitative analysis, alongside a curated summary of relevant quantitative data from related systems. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension.
Introduction
Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). Among these, the kaurane diterpenoids are characterized by a tetracyclic carbon skeleton and exhibit a wide range of biological activities. This compound, a member of this family found in the Annonaceae, is distinguished by its specific hydroxylation pattern. The elucidation of its biosynthetic pathway is a critical step towards understanding its formation in nature and harnessing its potential through synthetic biology approaches. This guide synthesizes current knowledge on kaurane biosynthesis to propose a detailed pathway for this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed in three main stages:
-
Formation of the Diterpene Precursor: The universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the methylerythritol phosphate (MEP) pathway in plastids. These units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
-
Assembly of the ent-Kaurane Skeleton: The linear GGPP is cyclized by a pair of diterpene synthases (diTPSs) to form the characteristic tetracyclic ent-kaurane scaffold.
-
Functionalization of the ent-Kaurane Skeleton: A series of post-cyclization modifications, primarily hydroxylations catalyzed by cytochrome P450 monooxygenases (CYP450s), decorate the ent-kaurane skeleton to yield this compound.
Signaling Pathway Diagram
Caption: Putative biosynthetic pathway of this compound.
Key Enzymes in the Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to be catalyzed by three main classes of enzymes.
Diterpene Synthases (diTPSs)
-
ent-Copalyl Diphosphate Synthase (ent-CPS): A class II diTPS that catalyzes the protonation-initiated cyclization of the all-trans GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1]
-
ent-Kaurene Synthase (ent-KS): A class I diTPS that catalyzes the ionization of the diphosphate group from ent-CPP and a subsequent series of cyclizations and rearrangements to form the tetracyclic hydrocarbon, ent-kaurene.[1]
Cytochrome P450 Monooxygenases (CYP450s)
These heme-thiolate proteins are responsible for the oxidative functionalization of the ent-kaurane skeleton. For this compound, a series of regioselective and stereoselective hydroxylations are required. The exact CYP450s from Annona squamosa are yet to be identified, but based on the structure of this compound, at least three distinct hydroxylation steps are proposed:
-
C-17 Hydroxylation: Oxidation of the methyl group at C-17 to a hydroxymethyl group.
-
C-16β Hydroxylation: Stereospecific hydroxylation at the C-16 position.
-
C-4α Hydroxylation: Stereospecific hydroxylation at the C-4 position.
The order of these hydroxylation events is currently unknown and may be catalyzed by one or more CYP450 enzymes.
Quantitative Data
Specific quantitative data for the enzymes involved in this compound biosynthesis are not available. However, data from homologous enzymes in other plant species provide valuable benchmarks.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| ent-Kaurene Synthase | Arabidopsis thaliana | ent-CPP | 0.4 ± 0.1 | 0.034 ± 0.002 | [2] |
| ent-Kaurene Synthase | Stevia rebaudiana | ent-CPP | 1.2 ± 0.2 | 0.08 ± 0.01 | [2] |
| CYP71Z25 (CYP450) | Panicum virgatum | Diterpene alcohol | Not reported | Not reported | [3] |
| CYP199A4 (CYP450) | Rhodopseudomonas palustris | 4-phenylbenzoic acid | Not reported | Not reported | [4] |
Note: The kinetic parameters for CYP450s are highly substrate-dependent and the provided examples are for illustrative purposes of related enzymes involved in terpenoid metabolism.
Experimental Protocols
The following protocols are generalized methods for the key experimental procedures required to investigate the biosynthetic pathway of this compound.
Heterologous Expression of Diterpene Synthases in E. coli
This protocol describes the expression of plant-derived diTPSs in a bacterial host for functional characterization.
Workflow Diagram:
Caption: Workflow for heterologous expression of diTPSs.
Methodology:
-
Gene Identification and Cloning: Putative ent-CPS and ent-KS genes are identified from Annona squamosa transcriptome data based on homology to known diTPSs. The coding sequences (often with N-terminal plastid transit peptides removed) are amplified by PCR and cloned into an E. coli expression vector, such as pET28a, which adds a polyhistidine tag for purification.[5]
-
Transformation and Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 16-18°C) overnight.[6]
-
Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then buffer-exchanged into a suitable storage buffer.[5]
In Vitro Diterpene Synthase Assay
This assay is used to determine the enzymatic activity and product profile of the purified diTPSs.
Methodology:
-
Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture (e.g., 500 µL) contains a suitable buffer (e.g., 25 mM HEPES, pH 7.3), MgCl₂ (10 mM), dithiothreitol (DTT, 10 mM), and the purified enzyme (e.g., 5-10 µg).[5]
-
Substrate Addition: The reaction is initiated by the addition of the substrate (GGPP for ent-CPS, or ent-CPP for ent-KS) to a final concentration of approximately 50 µM.
-
Incubation: The reaction is overlaid with an organic solvent (e.g., n-hexane) to trap the volatile diterpene products and incubated at 30°C for 1-2 hours.[5]
-
Product Extraction and Analysis: The reaction is stopped, and the products are extracted with the organic solvent. The extract is then concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the diterpene products.[7]
Functional Characterization of CYP450s in Yeast
Yeast (e.g., Saccharomyces cerevisiae) is a common heterologous host for expressing plant membrane-bound CYP450s.
Workflow Diagram:
Caption: Workflow for functional characterization of CYP450s in yeast.
Methodology:
-
Yeast Strain and Vector: A yeast strain deficient in endogenous sterol biosynthesis may be used to reduce background metabolic activity. The putative CYP450 gene from A. squamosa is cloned into a yeast expression vector, often co-expressed with a cytochrome P450 reductase (CPR) from either the plant source or from yeast to ensure efficient electron transfer.[8]
-
Yeast Transformation and Expression: The expression cassette is transformed into yeast. Expression is typically induced by growing the yeast in a galactose-containing medium.[9]
-
Microsome Isolation: Yeast cells are harvested, and cell walls are digested to form spheroplasts. Spheroplasts are then lysed, and the microsomal fraction containing the expressed CYP450 is isolated by ultracentrifugation.[10]
-
Enzyme Assay: The microsomal fraction is incubated with the putative substrate (ent-kaurene or a hydroxylated intermediate) in a buffered solution containing a NADPH-regenerating system. The reaction is incubated at 30°C and then stopped.[3]
-
Product Analysis: The products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the hydroxylated products.[11]
Quantitative Analysis of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound in plant extracts.
Methodology:
-
Sample Preparation: A known weight of dried and ground plant material from Annona squamosa is extracted with a suitable solvent (e.g., methanol or ethyl acetate). An internal standard (a structurally similar compound not present in the plant) is added at the beginning of the extraction for accurate quantification. The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup.[12]
-
LC-MS/MS Analysis: The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.[12]
-
-
Quantification: A calibration curve is generated using authentic standards of this compound. The concentration of this compound in the plant extract is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Perspectives
The putative biosynthetic pathway of this compound presented here provides a solid foundation for future research. The immediate next steps should focus on the identification and functional characterization of the specific ent-CPS, ent-KS, and CYP450 enzymes from Annona squamosa. This will involve transcriptomic analysis to identify candidate genes, followed by their heterologous expression and in vitro characterization as described in the protocols above. A full understanding of this pathway will not only shed light on the chemical diversity of the Annona genus but also pave the way for the sustainable production of this compound and related compounds through metabolic engineering in microbial hosts. This could unlock their potential for applications in medicine and other industries.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pair of threonines mark ent-kaurene synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous expression of TPSs in E. coli and in vitro enzymatic assay [bio-protocol.org]
- 6. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Functional expression of eukaryotic cytochrome P450s in yeast | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Annosquamosin B CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the current publicly available information on Annosquamosin B, an ent-kaurane diterpenoid isolated from the plant Annona squamosa. While the chemical structure of this compound is well-defined, a comprehensive body of research detailing its biological activities and mechanisms of action is not yet available in the public domain. This document summarizes the known chemical data and provides context based on the bioactivities of related compounds from its source.
Chemical and Physical Properties
This compound is identified by the following chemical identifiers and properties. The data presented here is compiled from various chemical databases.
| Property | Data |
| CAS Number | 177742-56-2[1] |
| Molecular Formula | C₁₉H₃₂O₃[1] |
| Molecular Weight | 308.5 g/mol |
| Synonyms | 19-nor-ent-kaurane-4alpha,16beta,17-triol[1] |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 308.23514488 |
| Topological Polar Surface Area | 60.7 Ų |
Biological Activity and Research Landscape
A thorough review of scientific literature reveals a significant gap in the specific biological evaluation of this compound. To date, no detailed studies on its cytotoxic, anti-inflammatory, antimicrobial, or other potential therapeutic effects have been published.
However, the plant from which this compound is derived, Annona squamosa, is a rich source of various bioactive compounds, including other ent-kaurane diterpenoids. Research on these related compounds and crude extracts of the plant can offer preliminary insights into the potential, yet unconfirmed, activities of this compound.
-
Anti-inflammatory Activity: A study on another ent-kaurane, 16β,17-dihydroxy-ent-kauran-19-oic acid, isolated from the stems of Annona squamosa, demonstrated inhibitory effects on various human neutrophil functions.[2] This suggests that compounds with this core structure may possess anti-inflammatory properties.
-
Anti-platelet Aggregation: A phytochemical investigation of Annona squamosa stems led to the isolation of several ent-kaurane diterpenoids that exhibited inhibitory effects on rabbit platelet aggregation.[3][4]
-
Cytotoxicity: Various solvent extracts of Annona squamosa seeds have shown cytotoxic activity against a panel of human cancer cell lines, including nasopharyngeal (KB), lung (A-549), breast (MCF-7), and leukemic (K-562) cells.[5]
-
Antimicrobial Activity: Extracts from Annona squamosa have demonstrated antibacterial properties and have been shown to modulate the activity of antibiotics.[6]
It is critical to note that these activities are not directly attributed to this compound. These findings only provide a rationale for future investigation into the specific biological profile of this compound.
Experimental Protocols
Due to the absence of published research on the biological activities of this compound, no specific experimental protocols can be cited.
Future Directions and Methodological Considerations
The lack of data on this compound highlights an opportunity for further research. A logical progression of investigation would follow a standard natural product drug discovery workflow. The following diagram illustrates a generalized approach that could be applied to characterize the biological activities of this compound.
Caption: A generalized workflow for the discovery and characterization of natural products.
References
- 1. This compound | C19H32O3 | CID 44566886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An anti-inflammatory ent-kaurane from the stems of Annona squamosa that inhibits various human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New ent-kaurane diterpenoids with anti-platelet aggregation activity from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ethnobioconservation.com [ethnobioconservation.com]
The Therapeutic Potential of Kaurane Diterpenoids: A Spotlight on Annosquamosin B
A Technical Guide for Drug Discovery and Development
This whitepaper provides an in-depth literature review of kaurane diterpenoids, a promising class of natural compounds, with a particular focus on Annosquamosin B. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them.
Introduction to Kaurane Diterpenoids
Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. Since their discovery, over 1300 ent-kaurane diterpenoids have been isolated from various plant sources, most notably from the genus Isodon.[1][2] These compounds consist of a perhydrophenanthrene subunit and a cyclopentane ring.[1][3] Their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antitumor effects, have positioned them as highly promising candidates for drug discovery.[4][5] Many of these molecules exhibit drug-like properties, such as optimal lipophilicity for absorption and high water solubility, facilitating potential therapeutic delivery.[4] Among these compounds, this compound, a 19-nor-ent-kaurane-4alpha,16beta,17-triol, has garnered attention for its specific biological effects.[6]
Biological Activities and Therapeutic Potential
The primary therapeutic interest in kaurane diterpenoids lies in their potent anticancer and anti-inflammatory activities. These effects are mediated through the modulation of multiple cellular signaling pathways.
Anticancer Activity
The anticancer effects of kaurane diterpenoids are extensive, demonstrating efficacy against numerous cancer cell lines, including lung, colon, breast, prostate, and liver cancer.[1] The mechanisms are multifaceted and primarily involve the induction of programmed cell death (apoptosis), cell cycle arrest, autophagy, and inhibition of metastasis.[2][7]
-
This compound , for example, has been shown to significantly decrease cell viability in multidrug-resistant human breast cancer cells (MCF-7/ADR).[8]
-
Oridonin , another well-studied kaurane diterpenoid, is currently in a phase-I clinical trial in China for its anticancer properties.[1][2]
-
Compounds like 11β-hydroxy-ent-16-kaurene-15-one have demonstrated strong inhibitory activity against several cancer cell lines and can induce both apoptosis and ferroptosis by increasing cellular reactive oxygen species (ROS).[9]
Anti-inflammatory Effects
Certain kaurane diterpenoids, such as Kaurenoic acid (KA), exhibit significant anti-inflammatory properties. These effects are attributed to their ability to downregulate inflammatory pathways, including the NF-κB/cytokine-related pathways, and to inhibit the production of inflammatory mediators like prostaglandin E2 and nitric oxide (NO).[5] The crushed leaves of Annona squamosa, a source of these compounds, have been used in traditional medicine to treat ulcers and wounds, highlighting their anti-inflammatory potential.[10]
Mechanisms of Action: Key Signaling Pathways
Kaurane diterpenoids exert their biological effects by targeting a wide array of molecular pathways critical for cell survival, proliferation, and inflammation.
This compound: Induction of Apoptosis via MAPK Pathway
This compound induces apoptosis in multidrug-resistant breast cancer cells primarily through the mitochondrial pathway, which is selectively modulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[8] Treatment with this compound leads to the increased phosphorylation of p38 MAPK and a decrease in the phosphorylation of JNK.[8] This signaling cascade results in an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequently activates caspase-9 and caspase-3, executing the apoptotic process.[8]
Caption: this compound-induced mitochondrial apoptosis pathway in cancer cells.
General Anticancer Mechanisms of Kaurane Diterpenoids
The broader class of kaurane diterpenoids impacts four primary cellular processes to achieve its anticancer effects. These compounds can trigger apoptosis, halt the cell cycle, induce autophagy, and prevent metastasis by modulating a variety of key protein targets.[1][2]
Caption: Key anticancer mechanisms and molecular targets of kaurane diterpenoids.
Quantitative Data Summary
The cytotoxic effects of this compound and other representative kaurane diterpenoids have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MCF-7/ADR | Breast (Multidrug Resistant) | 14.69 | [8] |
| Oridonin | HepG2 | Liver | 25.7 | [3] |
| Ponicidin | HeLa | Cervical | 23.1 (24h) | [1] |
| Ponicidin | A549 | Lung | 38.0 (24h) | [1] |
| Ponicidin | A549 | Lung | 15.0 (72h) | [1] |
| OZ (ent-kaurane) | Molt4 | Acute Lymphoblastic Leukemia | 5.00 | [11] |
Experimental Protocols
The investigation of kaurane diterpenoids involves a standard set of in vitro assays to determine their biological activity and elucidate their mechanisms of action.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology :
-
Cell Seeding : Cancer cells (e.g., MCF-7/ADR) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of the kaurane diterpenoid (e.g., this compound at 3.5, 7, 14 µM) for a specified duration (e.g., 24, 48, 72 hours).[8]
-
MTT Incubation : After treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow formazan crystal formation.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Methodology :
-
Cell Treatment : Cells are treated with the test compound for the desired time.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining : Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15-20 minutes.[12]
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The results differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).[12]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by the compound.
-
Principle : Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., caspase-3, Bax, Bcl-2, p-p38). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Methodology :
-
Protein Extraction : Cells are treated with the compound for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 h).[8] After treatment, cells are lysed to extract total protein.
-
Quantification : Protein concentration is determined using an assay like the Bradford or BCA assay.
-
Electrophoresis : Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Probing : The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the protein of interest.
-
Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Caption: General experimental workflow for in vitro evaluation of kaurane diterpenoids.
Conclusion and Future Directions
Kaurane diterpenoids, including this compound, represent a valuable class of natural products with significant therapeutic potential, particularly in oncology. Their ability to induce apoptosis, cell cycle arrest, and other anticancer mechanisms through the modulation of key signaling pathways makes them attractive candidates for further drug development.[4] Future research should focus on semi-synthetic modifications to enhance potency and specificity, comprehensive in vivo studies to validate their efficacy and safety profiles, and the exploration of novel delivery systems to improve bioavailability. The multi-targeted nature of these compounds suggests they may be effective in overcoming drug resistance, a major challenge in cancer therapy.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 6. This compound | C19H32O3 | CID 44566886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annosquacin B induces mitochondrial apoptosis in multidrug resistant human breast cancer cell line MCF-7/ADR through selectively modulating MAPKs pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-ulcerative colitis effects of Annona squamosa Linn. leaf aqueous extract in experimental animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Annosquamosin B: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annosquamosin B, a kaurane diterpenoid, has emerged as a molecule of significant interest within the scientific community, primarily due to its potent cytotoxic and pro-apoptotic activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological properties of this compound. It details the experimental protocols for its isolation and characterization, summarizes its known biological effects with a focus on its anticancer properties, and visually represents the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Discovery and Natural Sources
This compound was first isolated and identified in 1996 by Wu and his colleagues from the fruits of Annona squamosa L. (Annonaceae), a plant commonly known as the sugar apple or custard apple. This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.[1][2] this compound is classified as a 19-nor-ent-kaurane diterpenoid.[3]
Isolation and Purification Protocol
The isolation of this compound, as described in the seminal paper by Wu et al. (1996), involves a multi-step extraction and chromatographic process.
Caption: Isolation workflow for this compound.
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity
This compound has demonstrated significant biological activity, with its cytotoxic and pro-apoptotic effects being the most extensively studied.
Cytotoxic Activity
Initial studies have highlighted the potential of this compound as an anticancer agent. Notably, it has shown potent cytotoxicity against multidrug-resistant human breast cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | 14.69 | [1] |
| 95-D | Lung Cancer | Inhibitory Activity | [4] |
| A2780 | Ovarian Cancer | Inhibitory Activity | [4] |
Table 1: Cytotoxic Activity of this compound
Induction of Apoptosis
This compound induces apoptosis in cancer cells through the mitochondrial pathway. This is characterized by morphological changes, activation of caspases, and modulation of Bcl-2 family proteins.
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection:
-
Harvest the treated and untreated cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis for Protein Expression:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2, p38, JNK).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
Signaling Pathways
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in multidrug-resistant breast cancer cells. Specifically, it increases the phosphorylation of p38 MAPK and decreases the phosphorylation of JNK. This modulation, along with the upregulation of the Bax/Bcl-2 ratio and activation of caspase-9 and caspase-3, leads to the induction of apoptosis.
Caption: this compound induced apoptosis pathway.
Other Potential Biological Activities
While the primary focus of research on this compound has been its anticancer properties, other kaurane diterpenoids isolated from Annona species have exhibited a range of biological activities, including anti-inflammatory and antimicrobial effects.[5][6] Further investigation is warranted to determine if this compound shares these properties.
Pharmacokinetics
To date, there is limited specific pharmacokinetic data available for this compound. However, studies on other kaurane diterpenoids suggest that these compounds can be orally bioavailable and undergo metabolic transformations in the liver.[7][8] A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its further development as a therapeutic agent.
Future Directions
This compound holds considerable promise as a lead compound for the development of new anticancer drugs, particularly for treating multidrug-resistant tumors. Future research should focus on:
-
Expanding Cytotoxicity Profiling: Evaluating the efficacy of this compound against a broader range of cancer cell lines.
-
Investigating Other Biological Activities: Exploring its potential anti-inflammatory, antimicrobial, and other pharmacological effects.
-
Pharmacokinetic and Toxicological Studies: Conducting in-depth in vivo studies to determine its ADME profile and assess its safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.
Conclusion
This compound, a naturally occurring kaurane diterpenoid from Annona squamosa, has demonstrated significant potential as a cytotoxic and pro-apoptotic agent. Its ability to induce apoptosis in multidrug-resistant cancer cells through the modulation of the MAPK and mitochondrial pathways makes it a compelling candidate for further investigation in the field of oncology and drug discovery. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire future research into this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethnopharmacological study on Adenosma buchneroides Bonati inhibiting inflammation via the regulation of TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Anticancer, Anti-Inflammatory, and Antioxidant Properties of Various Extracts of Annona squamosa L. [ps.tbzmed.ac.ir]
- 8. Anti-Inflammatory Activity of Annona Squamosa Linn. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Annosquamosin B: A Technical Overview of Preliminary Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Annosquamosin B, a member of the annonaceous acetogenins, has demonstrated potential as an anti-proliferative agent, particularly in the context of multidrug-resistant cancers. This technical guide synthesizes the preliminary findings on its mechanism of action, focusing on its effects on apoptosis and key signaling pathways. The information is presented to aid researchers and professionals in drug development in understanding the current landscape of this compound research and to provide a foundation for future studies.
Cytotoxicity and Anti-proliferative Effects
Preliminary studies have focused on the efficacy of this compound in overcoming multidrug resistance, a significant challenge in oncology. The primary cell line used in these initial investigations is the multidrug-resistant human breast cancer cell line, MCF-7/ADR.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| MCF-7/ADR | MTT Assay | 14.69 μM | [1] |
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This is supported by observed morphological changes characteristic of apoptosis and the modulation of key apoptotic regulatory proteins.
Key Findings:
-
Caspase Activation: Treatment with this compound leads to elevated levels of caspase-9 and caspase-3. Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation leads to the activation of executioner caspases like caspase-3.
-
Modulation of Bcl-2 Family Proteins: The compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance is a critical event in the initiation of the mitochondrial apoptotic cascade.
While the primary study qualitatively describes these changes, further research is required to quantify the fold-increase in these apoptotic markers upon this compound treatment.
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to selectively modulate these pathways.
Key Findings:
-
Activation of p38 MAPK: An increase in the expression of the phosphorylated (active) form of p38 MAPK (p-p38 MAPK) is observed following treatment with this compound. The p38 MAPK pathway is often associated with cellular stress responses and can lead to apoptosis.
-
Inhibition of JNK: A decrease in the expression of the phosphorylated (active) form of JNK (p-JNK) has been noted. The role of the JNK pathway in cancer is complex and can be pro- or anti-apoptotic depending on the context.
-
ERK1/2: The effect of this compound on the ERK1/2 pathway in MCF-7/ADR cells remains to be determined.
Further quantitative analysis is necessary to determine the precise dose- and time-dependent effects of this compound on the phosphorylation status of these kinases.
Cell Cycle Arrest: An Area for Future Investigation
Currently, there is a lack of specific studies investigating the effect of this compound on the cell cycle of cancer cells. As many anti-cancer compounds exert their effects by inducing cell cycle arrest, this represents a significant area for future research to fully elucidate the mechanism of action of this compound. A detailed protocol for cell cycle analysis is provided in the experimental methodologies section to facilitate such studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7/ADR)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptotic and Signaling Proteins
This protocol is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-p-p38, anti-p-JNK, and loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells with various concentrations of this compound for the desired time points.
-
Harvest the cells and lyse them in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow
References
Potential Therapeutic Targets of Annosquamosin B and Related Compounds from Annona squamosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annona squamosa, commonly known as sugar apple, is a plant rich in bioactive compounds with significant therapeutic potential, particularly in oncology. While research on Annosquamosin B, a kaurane diterpenoid found in this plant, is still emerging, the broader family of Annonaceous acetogenins, also present in Annona squamosa, has been more extensively studied.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic targets of compounds derived from Annona squamosa, with a primary focus on the well-documented mechanisms of Annonaceous acetogenins as a model for understanding the potential of related molecules like this compound. This guide will detail the core molecular targets, associated signaling pathways, and relevant experimental methodologies for their investigation.
Introduction to Bioactive Compounds in Annona squamosa
Annona squamosa is a source of various classes of bioactive secondary metabolites. Phytochemical analysis has revealed the presence of acetogenins, alkaloids, diterpenes (including this compound), and cyclopeptides.[1][2] The primary therapeutic interest, especially in cancer research, has been on the Annonaceous acetogenins due to their potent cytotoxic activities.[4][5]
This compound is classified as a kaurane diterpenoid.[6][7] While literature specifically detailing its mechanism of action is limited, its presence in a plant known for potent cytotoxic compounds suggests it may share or have complementary therapeutic targets.
Annonaceous Acetogenins are a class of long-chain fatty acid derivatives that exhibit potent inhibitory effects on mitochondrial complex I (NADH:ubiquinone oxidoreductase).[4][5][8] This is considered their primary mechanism of antitumor activity.
Primary Therapeutic Target: Mitochondrial Complex I
The most well-established therapeutic target for the major bioactive compounds from Annona squamosa, the Annonaceous acetogenins, is the mitochondrial complex I of the electron transport chain.[4][5][9]
Mechanism of Action:
Annonaceous acetogenins are potent inhibitors of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. Cancer cells, with their high energy demands, are particularly vulnerable to this disruption.[8] The selectivity for tumor cells may be attributed to their higher NADH oxidase content and increased ATP demand compared to normal cells.[8]
Downstream Effects of Complex I Inhibition:
The inhibition of mitochondrial complex I triggers a cascade of cellular events that contribute to the anti-cancer effects of these compounds:
-
Induction of Apoptosis: The disruption of mitochondrial function is a key trigger for the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: ATP depletion can lead to the activation of cell cycle checkpoints, halting cell proliferation.[4][5]
-
Induction of Autophagy: The cellular stress induced by energy depletion can also trigger autophagy.[4][5]
Signaling Pathway: Inhibition of Mitochondrial Complex I and Induction of Apoptosis
Caption: Inhibition of Mitochondrial Complex I by Annonaceous Acetogenins Leading to Apoptosis.
Other Potential Therapeutic Targets and Pathways
While mitochondrial complex I is the primary target, other mechanisms may contribute to the anticancer activity of compounds from Annona squamosa.
-
Bcl-2 Family Proteins: Some acetogenins have been shown in molecular modeling studies to have the potential to inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-Xl.[10] This would further promote the intrinsic pathway of apoptosis.
-
mTOR Pathway: The acetogenin analog AA005 has been reported to activate AMPK and block the mTOR Complex 1 pathway, leading to autophagy and cell cycle arrest at the G1 phase in colon cancer cells.[4][5]
Signaling Pathway: Potential Inhibition of the mTOR Pathway
References
- 1. Annona squamosa L.: A promising herbal remedy - Insights into its biological activities and phytochemical composition [journals.ekb.eg]
- 2. A Review on Annona squamosa L.: Phytochemicals and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LOADING...... [tmrjournals.com]
- 4. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 5. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodb.ca [foodb.ca]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0031379) [hmdb.ca]
- 8. mdpi.com [mdpi.com]
- 9. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
In Silico Prediction of Annosquamosin B Bioactivity: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, specific in silico studies on the bioactivity of Annosquamosin B are not extensively available in the public domain. This technical guide, therefore, presents a hypothetical workflow and simulated data to illustrate the methodologies and best practices for the in silico prediction of a novel natural compound's bioactivity, using this compound as a representative example. The data and pathways presented herein are for illustrative purposes and should not be considered experimentally validated results.
Introduction to this compound and Hypothetical Target
This compound is a diterpenoid compound isolated from the seeds of Annona squamosa.[1] Its complex structure suggests potential for interesting biological activities. For the purpose of this guide, we will hypothesize that this compound is investigated as a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.
This whitepaper will outline a comprehensive in silico approach to predict the bioactivity of this compound against COX-2, encompassing ligand and protein preparation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) model development, and molecular dynamics simulations.
In Silico Prediction Workflow
The following diagram illustrates the overall workflow for the in silico prediction of this compound's bioactivity.
Methodologies and Experimental Protocols
Ligand Preparation
Objective: To prepare the 3D structure of this compound for docking.
Protocol:
-
Structure Retrieval: Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 44566886).[1]
-
2D to 3D Conversion: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the command-line tool obminimize from Open Babel.
-
File Format Conversion: Save the optimized structure in a .pdbqt format, which includes atomic charges and torsional degrees of freedom, required for docking with AutoDock Vina.
Protein Target Preparation
Objective: To prepare the 3D structure of the COX-2 protein for docking.
Protocol:
-
Structure Retrieval: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 5KIR, for example).
-
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using a molecular viewer like PyMOL or UCSF Chimera.
-
Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein structure. This can be accomplished using AutoDockTools (ADT).
-
Grid Box Definition: Define the binding site for docking by creating a grid box that encompasses the active site of COX-2. The coordinates of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format.
Molecular Docking
Objective: To predict the binding affinity and pose of this compound within the COX-2 active site.
Protocol:
-
Software: Utilize AutoDock Vina for molecular docking.
-
Input Files:
-
Prepared this compound structure (ligand.pdbqt)
-
Prepared COX-2 structure (protein.pdbqt)
-
Configuration file (conf.txt) specifying the file paths and grid box coordinates.
-
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log log.txt
-
Analysis: Analyze the output file which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.
Hypothetical Quantitative Data:
| Ligand | Target | Binding Affinity (kcal/mol) |
| This compound | COX-2 | -9.8 |
| Celecoxib (Control) | COX-2 | -11.2 |
Table 1: Hypothetical binding affinities from molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
Objective: To build a predictive model for the bioactivity of compounds based on their chemical structure.
Protocol:
-
Dataset Collection: Assemble a dataset of diverse compounds with known experimental inhibitory activity against COX-2 (e.g., IC50 values).
-
Descriptor Calculation: For each compound in the dataset, including this compound, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.
-
Model Building: Use a machine learning algorithm, such as multiple linear regression (MLR) or support vector machine (SVM), to build a regression model that correlates the calculated descriptors with the experimental bioactivity.
-
Model Validation: Validate the QSAR model using internal (cross-validation) and external validation sets to assess its predictive power (e.g., calculating R², Q², and RMSE values).
-
Prediction: Use the validated QSAR model to predict the bioactivity (e.g., pIC50) of this compound.
Hypothetical QSAR Model and Prediction:
| Model Parameter | Value |
| R² | 0.85 |
| Q² | 0.78 |
| RMSE | 0.35 |
Table 2: Hypothetical QSAR model validation statistics.
| Compound | Predicted pIC50 |
| This compound | 6.5 |
Table 3: Hypothetical bioactivity prediction for this compound from the QSAR model.
Molecular Dynamics Simulation
Objective: To assess the stability of the this compound-COX-2 complex and analyze its dynamic behavior over time.
Protocol:
-
System Preparation: Place the docked complex of this compound and COX-2 in a simulation box and solvate it with an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Force Field: Apply a suitable force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a two-step equilibration process (NVT and NPT ensembles) to stabilize the temperature and pressure of the system.
-
Production Run: Run the production molecular dynamics simulation for a significant duration (e.g., 100 nanoseconds).
-
Trajectory Analysis: Analyze the simulation trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to evaluate the stability and dynamics of the complex.
Hypothetical Molecular Dynamics Data:
| Analysis Metric | This compound-COX-2 Complex |
| Average RMSD (Å) | 1.8 ± 0.3 |
| Average RMSF (Å) | 1.2 ± 0.5 |
| Key H-bonds | Ser530, Tyr385, Arg120 |
Table 4: Hypothetical results from molecular dynamics simulation.
Signaling Pathway Visualization
Based on the hypothetical inhibition of COX-2 by this compound, the following diagram illustrates its potential impact on the arachidonic acid signaling pathway.
Conclusion
This technical guide has outlined a standard in silico workflow for predicting the bioactivity of a novel natural compound, using this compound as a case study for the inhibition of COX-2. The methodologies described, from ligand and protein preparation to molecular docking, QSAR, and molecular dynamics, represent a powerful and cost-effective approach for initial drug discovery and lead optimization. While the data presented here is hypothetical, the protocols provide a solid foundation for researchers to conduct their own in silico investigations into the bioactivities of novel compounds. Experimental validation remains a critical step to confirm any in silico predictions.
References
Annosquamosin B: A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Annosquamosin B (Ann-B), a novel acetogenin, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the induction of apoptosis and cell cycle arrest. The information is presented to facilitate further research and drug development efforts.
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's effectiveness in inhibiting biological or biochemical functions, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | 14.69 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity and mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as the multidrug-resistant breast cancer cell line MCF-7/ADR, are commonly used.[1]
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound (e.g., 0.64 to 156.25 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for a period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with different concentrations of this compound (e.g., 3.5, 7, and 14 µM) for a set time.[1]
-
Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, p-p38, p-JNK) and subsequently with a secondary antibody conjugated to an enzyme.[1]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways
This compound induces cytotoxicity in cancer cells primarily through the induction of apoptosis and arrest of the cell cycle.
Apoptosis Signaling Pathway
This compound triggers the intrinsic or mitochondrial pathway of apoptosis.
Studies have shown that this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical changes characteristic of apoptosis. Furthermore, this compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway by increasing the phosphorylation of p38 and decreasing the phosphorylation of JNK, which plays a role in initiating the apoptotic cascade.[1]
Cell Cycle Arrest Signaling Pathway
While the primary focus of existing research has been on apoptosis, the induction of cell cycle arrest is a common mechanism for anticancer compounds. Further investigation is warranted to fully elucidate the specific effects of this compound on cell cycle progression. A plausible hypothetical pathway leading to G2/M arrest is presented below.
It is hypothesized that this compound may induce DNA damage or other cellular stress, leading to the activation of tumor suppressor proteins like p53. Activated p53 can then upregulate the expression of cyclin-dependent kinase inhibitors such as p21. p21 can bind to and inhibit the activity of the CDK1/Cyclin B1 complex, which is crucial for the G2/M transition, thereby causing the cell cycle to arrest at this checkpoint. This arrest would prevent the cell from entering mitosis and undergoing cell division.
References
Unveiling the Early Anti-Cancer Promise of Annosquamosin B: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the early research into the biological activity of Annosquamosin B, a diterpenoid compound isolated from Annona squamosa. The document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of this natural product. It consolidates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.
Core Findings: Cytotoxic Activity of this compound
Early research has demonstrated the potent cytotoxic effects of this compound against multiple cancer cell lines. The compound exhibits significant inhibitory activity against both ovarian and multidrug-resistant breast cancer cells. The half-maximal inhibitory concentration (IC50) values from these foundational studies are summarized below.
| Cell Line | Cancer Type | IC50 Value |
| A2780 | Ovarian Cancer | 3.10 µmol·L⁻¹ |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | 14.69 µM[1] |
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
Studies have elucidated that this compound's anti-cancer activity is mediated through the induction of apoptosis, or programmed cell death. The compound triggers the intrinsic, mitochondrial-mediated apoptotic pathway. This is characterized by morphological changes in the cancer cells and the activation of key signaling cascades.[1]
This compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of cysteine proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed, which are critical for dismantling the cell and executing the apoptotic program.[1]
Furthermore, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It increases the phosphorylation of p38 MAPK while decreasing the phosphorylation of JNK.[1]
Signaling Pathway Diagram
References
Methodological & Application
Annosquamosin B: In Vitro Experimental Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Annosquamosin B, a promising anti-cancer compound. The following protocols and data are designed to assist in assessing its cytotoxic, apoptotic, and cell cycle inhibitory effects, primarily focusing on human colon adenocarcinoma cells (HT-29) as a model system.
I. Overview of this compound's Anti-Cancer Activity
This compound, a compound isolated from the seeds of Annona squamosa, has demonstrated significant potential as an anti-neoplastic agent. In vitro studies on related compounds from the Annona species have shown potent cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the mitochondrial pathway and the arrest of the cell cycle at the G1 phase. Furthermore, emerging evidence suggests the involvement of the PI3K/Akt signaling pathway in mediating these effects.
II. Quantitative Data Summary
The following tables summarize key quantitative data derived from studies on compounds from Annona species, providing a baseline for experimental design with this compound.
Table 1: Cytotoxicity of Annona Species Extracts (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) after 24h |
| HT-29 | Colon Adenocarcinoma | 11.43 ± 1.87[1] |
| HCT-116 | Colon Carcinoma | 8.98 ± 1.24[1] |
Table 2: Effect on Cell Cycle Distribution in HT-29 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 45% | 35% | 20% |
| This compound (Conceptual) | Increased (e.g., >60%) | Decreased | Decreased |
Table 3: Modulation of Apoptosis-Related Proteins in HT-29 Cells
| Protein | Function | Expected Change with this compound |
| Bcl-2 | Anti-apoptotic | Down-regulation[2][3] |
| Bax | Pro-apoptotic | Up-regulation[2][3] |
| Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Activation/Cleavage[2] |
| Caspase-3 | Executioner Caspase | Activation/Cleavage[2] |
III. Experimental Protocols
A. Cell Culture and Maintenance
-
Cell Line: Human colon adenocarcinoma cells, HT-29.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
B. Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[4]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24 and 48 hours.[4]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates at a density of 2 x 10⁶ cells per well. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[4]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
D. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
E. Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat HT-29 cells with this compound, harvest the cells, and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.
IV. Visualizations
Caption: this compound induced apoptosis signaling pathway.
References
- 1. Annona muricata leaves induce G₁ cell cycle arrest and apoptosis through mitochondria-mediated pathway in human HCT-116 and HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of thiosulfinates from Allium tuberosum L.-induced apoptosis in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat-killed probiotic bacteria induce apoptosis of HT-29 human colon adenocarcinoma cell line via the regulation of Bax/Bcl2 and caspases pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Cancer Cells with Annosquamosin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Annosquamosin B is a member of the Annonaceous acetogenins, a class of polyketide natural products derived from plants of the Annonaceae family. These compounds have garnered significant interest in oncology research due to their potent cytotoxic and anti-cancer properties. This compound, like other acetogenins, is known to exert its effects through the induction of apoptosis, primarily via the mitochondrial pathway. Emerging evidence also suggests that Annonaceous acetogenins can induce cell cycle arrest, further highlighting their potential as therapeutic agents.
These application notes provide a comprehensive overview of the methodology for treating cancer cells with this compound. They include detailed protocols for key in vitro assays to assess its efficacy and elucidate its mechanism of action, as well as a summary of its known biological effects and signaling pathways.
Core Concepts: Mechanism of Action
This compound's primary anti-cancer activity stems from its ability to induce apoptosis in cancer cells. The key mechanisms are:
-
Induction of Mitochondrial Apoptosis: this compound triggers the intrinsic apoptotic pathway. This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an elevated Bax/Bcl-2 ratio. This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death.
-
Modulation of MAPK Signaling: this compound has been shown to selectively modulate Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it increases the phosphorylation of p38 MAPK and decreases the phosphorylation of JNK, both of which are involved in stress-induced apoptosis.
-
Potential for Cell Cycle Arrest: While direct evidence for this compound is still emerging, related Annonaceous acetogenins, such as annonacin, have been demonstrated to cause G1 phase cell cycle arrest.[1] This is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression. It is plausible that this compound shares this mechanism of action.
Data Presentation
The following table summarizes the cytotoxic activity of this compound and related Annonaceous acetogenins against various cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | MCF-7/ADR (Multidrug-Resistant Breast Cancer) | 14.69 µM | |
| Annonacin | ECC-1 (Endometrial Cancer) | 4.62 µg/mL | [2] |
| Annonacin | HEC-1A (Endometrial Cancer) | 4.75 µg/mL | [2] |
| Annonacin | MCF-7 (Breast Cancer) | 21.1 µg/mL | [3] |
| Annonacin | T47D (Breast Cancer) | 69.88 µg/mL | [3] |
| Bullatacin | SW480 (Colon Cancer) | ~10 nM | [4] |
| Bullatacin | HT-29 (Colon Cancer) | ~7 nM | [4] |
| Bullatacin | 2.2.15 (Hepatocellular Carcinoma) | 7.8 nM | [5] |
| Pyranicin | HL-60 (Promyelocytic Leukemia) | 9.4 µM | [6] |
Note: Data for Annonacin and Bullatacin are included to provide a broader context of the activity of Annonaceous acetogenins. Further studies are required to determine the IC50 values of this compound across a wider range of cancer cell lines.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V-FITC/PI) Assay
This protocol is for quantifying apoptosis induced by this compound.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following treatment with this compound.[14][15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-p-p38, anti-p-JNK, anti-p21, anti-cyclin D1, anti-CDK4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualization
Caption: Apoptotic signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Potential G1 cell cycle arrest by Annonaceous Acetogenins.
References
- 1. researchgate.net [researchgate.net]
- 2. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyranicin, a non-classical annonaceous acetogenin, is a potent inhibitor of DNA polymerase, topoisomerase and human cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Annosquamosin B in Animal Model Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data is publicly available for the dosage of isolated Annosquamosin B in animal models. The following application notes and protocols are based on studies conducted with other closely related Annonaceous acetogenins, such as bullatacin and annonacin, as well as extracts rich in these compounds. These protocols should serve as a starting point for designing dose-finding and efficacy studies for this compound, and the optimal dosage will need to be determined empirically.
Introduction
This compound is a member of the Annonaceous acetogenins, a class of potent polyketide natural products isolated from plants of the Annonaceae family. These compounds are known for their significant cytotoxic and antitumor activities, primarily through the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This mechanism of action leads to a depletion of ATP, induction of apoptosis, and inhibition of tumor cell proliferation, making this compound a compound of interest for cancer research. These application notes provide a framework for conducting preclinical animal studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes dosages of related Annonaceous acetogenins and extracts used in various animal cancer models. This data can be used as a reference for initiating dose-ranging studies for this compound.
| Compound/Extract | Animal Model | Tumor Cell Line | Dosage | Administration Route | Key Findings |
| Bullatacin | Mice | S180 and HepS xenografts | 15 µg/kg | Not Specified | Reduced tumor growth by 65.8% and 63.4% respectively, superior to taxol at 40 µg/kg.[1][2] |
| Annonacin | Hybrid mice (BDF-1) | Lung Cancer | 10 mg/kg | Oral | Inhibited lung cancer by 57.9%.[3] |
| Annonacin | nu/nu mice | MCF-7 xenografts | Not Specified | Not Specified | Inhibited tumor growth and expression of ERα, cyclin D1, and Bcl-2.[2] |
| Annona squamosa Seed Oil | Mice | H22 solid tumor | Not Specified | Not Specified | Inhibited tumor growth by 53.54%.[1] |
| Ethyl Acetate Extract of A. squamosa (rich in acetogenins) | Mice | Hepatocellular carcinoma | Not Specified | Not Specified | Maximum tumor growth inhibitory rate of 69.55%.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vivo efficacy of this compound. These protocols are generalized and should be adapted to the specific research question and animal model.
Animal Model and Tumor Induction
A common approach for evaluating anti-cancer compounds is the use of xenograft models in immunocompromised mice.
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude) or other suitable immunocompromised strains, 6-8 weeks old.
-
Housing: Animals should be housed in a sterile environment (e.g., specific pathogen-free conditions) with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.
-
Tumor Cell Culture: The selected human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment.
-
This compound Formulation and Administration
The formulation and route of administration are critical for the bioavailability and efficacy of the compound.
-
Formulation: this compound is a lipophilic compound. A suitable vehicle for administration could be a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. Sonication may be required to achieve a homogenous suspension.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of administration, dilute the stock solution to the final desired concentrations with the vehicle.
-
Administration Route:
-
Intraperitoneal (i.p.) injection: A common route for preclinical studies.
-
Oral gavage: To assess oral bioavailability and efficacy.
-
Intravenous (i.v.) injection: For direct systemic delivery.
-
-
Dose Ranging Study (Pilot Study):
-
Divide a small cohort of tumor-bearing animals into several groups.
-
Administer a range of this compound doses (e.g., starting from µg/kg to mg/kg range based on the proxy data in the table) to different groups.
-
Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent for the specific cancer type).
-
Monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) and measure tumor volume regularly.
-
The results of the pilot study will inform the selection of doses for the main efficacy study.
-
Efficacy Assessment
-
Tumor Measurement: Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of general health and treatment-related toxicity.
-
Study Endpoint: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Tumor Excision and Analysis:
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be fixed in formalin for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL assay for apoptosis).
-
Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for signaling pathway proteins, RT-qPCR for gene expression).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Proposed Signaling Pathway of Annonaceous Acetogenins
Caption: Proposed mechanism of action for this compound.
References
Annosquamosin B Drug Delivery Systems for Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annosquamosin B, a novel acetogenin isolated from the seeds of Annona squamosa, has demonstrated potent cytotoxic and pro-apoptotic effects against various cancer cell lines. Its therapeutic potential, however, is often hindered by poor aqueous solubility, limited bioavailability, and potential for non-specific toxicity. To overcome these limitations, advanced drug delivery systems, including nanoparticles, liposomes, and micelles, are being explored to enhance the targeted delivery and therapeutic efficacy of this compound in cancer research.
These nanocarrier systems can improve the pharmacokinetic profile of this compound, increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and facilitate controlled drug release, thereby minimizing systemic side effects. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded drug delivery systems for cancer research.
Data Presentation
Table 1: Hypothetical Characteristics of this compound-Loaded Nanoparticle Formulations
| Formulation Type | Carrier Material | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Poloxamer 188 | 150 ± 25 | < 0.2 | -25 ± 5 | > 90 | ~5 |
| Polymeric Nanoparticles | PLGA (50:50) | 200 ± 30 | < 0.15 | -15 ± 4 | > 85 | ~10 |
| Liposomes | DPPC, Cholesterol, DSPE-PEG | 120 ± 20 | < 0.1 | -10 ± 3 | > 80 | ~3 |
| Micelles | Pluronic F127 | 50 ± 10 | < 0.25 | Near neutral | > 95 | ~8 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific formulation parameters and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
Objective: To encapsulate this compound within a solid lipid matrix to improve its stability and provide controlled release.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or other suitable solid lipid
-
Poloxamer 188 or other suitable surfactant
-
Phosphate buffered saline (PBS), pH 7.4
-
Chloroform or other suitable organic solvent
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Lipid Phase Preparation: Dissolve a specific amount of GMS and this compound in a minimal amount of chloroform.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the round-bottom flask.
-
Aqueous Phase Preparation: Prepare a hot aqueous solution (approximately 70-80°C) of Poloxamer 188 in PBS (pH 7.4).
-
Hydration and Pre-emulsification: Add the hot aqueous phase to the lipid film and hydrate for 30 minutes at the same temperature. Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the pre-emulsion using a probe sonicator for 3-5 minutes to reduce the particle size and form a nanoemulsion.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated drug and excess surfactant. Resuspend the pellet in fresh PBS.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within a biodegradable polymeric matrix for sustained drug release.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) or other suitable emulsifier
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid polymeric nanoparticles. A rotary evaporator can be used to expedite this process.
-
Collection and Washing: Centrifuge the nanoparticle suspension to collect the particles. Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
Objective: To determine the physicochemical properties of the formulated nanoparticles.
Methods:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated drug from the nanoparticle suspension by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC).
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To evaluate the anticancer efficacy of this compound-loaded nanoparticles in comparison to the free drug.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell line T-47D)
-
Cell culture medium and supplements
-
This compound (free drug)
-
This compound-loaded nanoparticles
-
Blank nanoparticles (without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 (half-maximal inhibitory concentration) values.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for this compound nanoparticle formulation and evaluation.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Discussion and Future Directions
The encapsulation of this compound into nanocarriers presents a promising strategy to enhance its therapeutic potential for cancer treatment. The protocols outlined above provide a foundational framework for the development and evaluation of these drug delivery systems. Further research should focus on optimizing formulation parameters to achieve desired physicochemical properties and drug release kinetics.
In vivo studies are crucial to validate the efficacy and safety of this compound-loaded nanoparticles in relevant animal models of cancer. These studies should assess the pharmacokinetic profile, biodistribution, tumor accumulation, and anti-tumor activity of the nanoformulations.
The investigation of the molecular mechanisms underlying the anticancer effects of this compound is ongoing. Evidence suggests the involvement of the intrinsic apoptosis pathway, potentially through the modulation of the PI3K/Akt signaling cascade and the regulation of Bcl-2 family proteins.[1] The use of advanced molecular biology techniques will be instrumental in further elucidating the precise signaling pathways affected by this compound, which could lead to the development of more effective and targeted cancer therapies.
References
Application Notes and Protocols for Annosquamosin B Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annosquamosin B is a kaurane diterpenoid natural product that has garnered interest within the scientific community for its potential biological activities. As with many hydrophobic natural products, preparing a stable and accurate stock solution is a critical first step for any in vitro or in vivo experimental workflow. These application notes provide a detailed protocol for the preparation, storage, and handling of an this compound stock solution to ensure experimental reproducibility and accuracy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂O₃ | [1][2] |
| Molecular Weight | 308.46 g/mol | [1] |
| CAS Number | 177742-56-2 | [1][2] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Water Solubility | Predicted to be very low (approximately 0.08 g/L) | General knowledge |
| Storage Temperature (Solid) | -20°C | General recommendation |
Recommended Protocol for this compound Stock Solution Preparation
Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with most cell culture media at low concentrations.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for hydrophobic compounds in biological assays is 10 mM. This high concentration allows for minimal volumes of DMSO to be added to the final experimental setup, thereby reducing potential solvent-induced artifacts.
-
Calculate the Required Mass of this compound:
-
Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for preparing 1 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 308.46 g/mol = 0.0030846 g = 3.08 mg
-
-
Weighing this compound:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound into the vial.
-
-
Dissolving in DMSO:
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures is considered.
-
-
Storage of the Stock Solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for the preparation and storage of this compound stock solution.
Stability and Handling of this compound Stock Solution
Stability:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution should be avoided as it can lead to degradation of the compound. Aliquoting into single-use volumes is the best practice to maintain the integrity of the stock solution.
-
Light Sensitivity: As a precautionary measure for natural products, it is advisable to protect the stock solution from light by using amber vials and storing them in the dark.
-
Long-Term Storage: When stored properly at -20°C or -80°C in anhydrous DMSO, the stock solution is expected to be stable for several months. However, for critical experiments, it is recommended to prepare fresh stock solutions periodically.
Handling:
-
Working Dilutions: To prepare working solutions for cellular assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Precipitation: Due to the low aqueous solubility of this compound, rapid dilution of the DMSO stock into aqueous media can cause precipitation. To minimize this, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion.
Application in Experimental Protocols: Example of a Cytotoxicity Assay
This compound stock solution can be utilized in various biological assays. Below is a general protocol for assessing its cytotoxicity using a cell viability assay (e.g., MTT or resazurin-based assays).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow for a Cytotoxicity Assay:
Caption: General workflow for assessing the cytotoxicity of this compound.
Conclusion
The proper preparation of a high-quality stock solution of this compound is fundamental for obtaining reliable and reproducible results in downstream applications. By following the detailed protocols and handling guidelines outlined in these application notes, researchers can confidently prepare and utilize this compound in their studies. The use of anhydrous DMSO, appropriate storage conditions, and careful dilution techniques are paramount to maintaining the stability and activity of this hydrophobic natural product.
References
analytical methods for quantifying Annosquamosin B in samples
Application Note: Quantification of Annosquamosin B
Abstract
This document provides detailed analytical methods for the quantitative determination of this compound in various sample matrices, particularly from plant extracts. Methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented. These protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a kaurane diterpenoid that has been isolated from plants of the Annona genus. As with many natural products, accurate and precise quantification is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. This application note outlines two robust analytical methods for the quantification of this compound. The HPLC-UV method offers a cost-effective and widely accessible approach for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices.
Disclaimer: Specific experimental data for the analytical quantification of this compound is limited in publicly available literature. Therefore, the presented instrumental parameters and quantitative data are illustrative and based on the analysis of structurally similar kaurane diterpenes. Method development and validation are required for specific sample matrices.
Sample Preparation: Extraction from Plant Material
A generalized protocol for the extraction of this compound from plant material, such as the seeds or fruits of Annona squamosa, is described below. This protocol is based on common techniques for the extraction of diterpenoids from plant matrices.
Experimental Protocol: Solid-Liquid Extraction
-
Sample Homogenization: Air-dry the plant material (e.g., seeds) at 40°C for 48 hours and grind into a fine powder (approximately 20-40 mesh).
-
Extraction:
-
Accurately weigh 5 g of the powdered plant material into a flask.
-
Add 50 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Macerate for 24 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the residue two more times with 50 mL of methanol each.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
-
Sample Clean-up (Optional, for complex matrices):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.
-
Wash the cartridge with a low-organic-content solvent to elute highly polar impurities.
-
Elute this compound with a higher concentration of organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
-
Final Preparation:
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL of 50:50 methanol:water).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method 1: HPLC-UV Quantification
This method is suitable for the quantification of this compound in samples where the concentration is relatively high and the matrix is not overly complex.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (this compound lacks a strong chromophore; detection at low UV wavelengths is recommended for diterpenes of this class).
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by serial dilution in the mobile phase.
Method 2: LC-MS/MS Quantification
This method offers high sensitivity and selectivity, making it ideal for complex matrices or when low levels of this compound are expected.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-50% B
-
7.1-10 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MS Parameters (Hypothetical):
-
Parent Ion (Q1): m/z 309.2 [M+H]⁺
-
Fragment Ions (Q3):
-
Quantifier: m/z 291.2 ([M+H-H₂O]⁺)
-
Qualifier: m/z 273.2 ([M+H-2H₂O]⁺)
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 10-30 eV.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Quantitative Data Summary
The following table summarizes the illustrative performance characteristics of the described analytical methods. These values are typical for the analysis of diterpenoids and should be validated for specific applications.
| Parameter | HPLC-UV (Illustrative) | LC-MS/MS (Illustrative) |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Conclusion
The analytical methods presented provide a framework for the accurate and precise quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, expected concentration range, and available instrumentation. For routine analysis of extracts with higher concentrations, HPLC-UV is a reliable and cost-effective option. For trace-level quantification in complex biological samples, the superior sensitivity and selectivity of LC-MS/MS are recommended. It is imperative to perform method validation to ensure data quality and reliability for any specific application.
Application Notes: Using Annosquamosin B in Apoptosis Induction Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Annosquamosin B (Ann-B) is a natural compound that has garnered interest for its potential cytotoxic effects against various cancer cell lines. A primary mechanism through which chemotherapeutic agents exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Evaluating the pro-apoptotic potential of novel compounds like this compound is a critical step in preclinical drug development. These application notes provide a comprehensive overview of the methodologies and protocols required to investigate the apoptosis-inducing capabilities of this compound, focusing on the intrinsic mitochondrial pathway.
The intrinsic pathway of apoptosis is a central cell death mechanism activated by various intracellular stresses, including DNA damage or oxidative stress, which are common consequences of chemotherapy.[1][2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] A key event is the shift in the balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[4][5] An increase in the Bax/Bcl-2 ratio leads to Mitochondrial Outer Membrane Permeabilization (MOMP), releasing cytochrome c into the cytosol.[6][7] Cytosolic cytochrome c then binds to Apoptotic Peptidase Activating Factor 1 (Apaf-1), forming the apoptosome, which recruits and activates initiator caspase-9.[1][8] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[9][10]
These notes will detail the assays used to quantify these key apoptotic events following treatment with this compound.
Illustrative Data Presentation
The following tables summarize representative quantitative data from experiments designed to assess the pro-apoptotic activity of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines This table shows the half-maximal inhibitory concentration (IC50) values of this compound, representing the concentration required to inhibit the growth of 50% of the cell population after 48 hours of treatment. Lower IC50 values indicate higher potency.[11][12]
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 1.8 |
| HepG2 | Hepatocellular Carcinoma | 11.2 ± 1.3 |
| A549 | Lung Carcinoma | 20.1 ± 2.5 |
| HCT116 | Colon Carcinoma | 18.8 ± 2.1 |
Table 2: Flow Cytometry Analysis of Apoptosis via Annexin V/PI Staining This table presents the percentage of cells in different stages of cell death after 24-hour treatment with this compound (at the IC50 concentration for each cell line). Annexin V positive and Propidium Iodide (PI) negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[13]
| Cell Line | Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| MCF-7 | Control | 95.1 ± 1.5 | 3.2 ± 0.5 | 1.7 ± 0.3 |
| Ann-B (15 µM) | 55.4 ± 3.1 | 28.7 ± 2.2 | 15.9 ± 1.9 | |
| HepG2 | Control | 96.3 ± 1.1 | 2.5 ± 0.4 | 1.2 ± 0.2 |
| Ann-B (11 µM) | 48.9 ± 2.8 | 35.1 ± 2.5 | 16.0 ± 1.5 |
Table 3: Effect of this compound on Cell Cycle Distribution This table shows the percentage of cells in each phase of the cell cycle after 24-hour treatment. An accumulation of cells in a specific phase suggests cell cycle arrest.[14][15]
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Control | 65.2 ± 2.9 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| Ann-B (15 µM) | 30.1 ± 2.5 | 15.3 ± 1.6 | 54.6 ± 3.8 | |
| HepG2 | Control | 60.8 ± 3.1 | 22.1 ± 2.0 | 17.1 ± 1.8 |
| Ann-B (11 µM) | 25.7 ± 2.2 | 18.9 ± 1.9 | 55.4 ± 4.1 |
Table 4: Modulation of Apoptosis-Related Protein Expression This table displays the relative protein expression levels in HepG2 cells after 24-hour treatment with this compound, as determined by Western blot densitometry. Data is normalized to an internal control (e.g., β-actin).
| Target Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| Bcl-2 (Anti-apoptotic) | Ann-B (11 µM) | 0.45 ± 0.05 |
| Bax (Pro-apoptotic) | Ann-B (11 µM) | 2.10 ± 0.21 |
| Cleaved Caspase-3 | Ann-B (11 µM) | 3.50 ± 0.32 |
| Bax/Bcl-2 Ratio | Ann-B (11 µM) | 4.67 ± 0.45 |
Experimental Protocols & Visualizations
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for assessing this compound's effects.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[17] PI is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[13]
Protocol:
-
Cell Culture & Treatment: Seed 1 x 10⁶ cells in a 6-well plate, incubate for 24 hours, and treat with this compound (e.g., at IC50 concentration) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Caption: Quadrant logic for Annexin V/PI flow cytometry.
Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Protocol:
-
Cell Culture & Treatment: Prepare and treat cells as described for the Annexin V assay.
-
Harvesting: Collect and wash cells with PBS as previously described.
-
Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use cell cycle analysis software to determine the percentage of cells in each phase.
Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and cleaved caspase-3.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.
Caspase-3 Activity Assay
This is a colorimetric or fluorometric assay that measures the activity of executioner caspases, providing a direct readout of apoptosis execution.
Protocol:
-
Cell Lysis: Prepare cell lysates from control and this compound-treated cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a plate reader.
-
Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]
- 9. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for Assessing Mitochondrial Dysfunction Induced by Annosquamosin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annosquamosin B (Ann-B) is a member of the annonaceous acetogenins, a class of natural products known for their potent cytotoxic and antitumor activities. Emerging evidence suggests that this compound exerts its effects in part by inducing mitochondrial dysfunction, leading to apoptosis in cancer cells. These application notes provide a detailed protocol for assessing the impact of this compound on key mitochondrial parameters and apoptosis-related signaling pathways. The provided methodologies are essential for researchers investigating the mechanism of action of this compound and for professionals in drug development exploring its therapeutic potential.
Key Concepts and Signaling Pathways
This compound is hypothesized to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. This pathway is initiated by various intracellular stresses, including those induced by cytotoxic compounds. A key event in this pathway is the permeabilization of the mitochondrial outer membrane, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via the mitochondrial pathway.
Data Presentation
The following tables summarize the expected quantitative data from experiments assessing the effects of this compound on mitochondrial function and apoptosis.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | TMRE Fluorescence (Arbitrary Units) | % Decrease in ΔΨm vs. Control |
| Vehicle Control | 0 | [Insert Value] | 0% |
| This compound | 3.5 | [Insert Value] | [Calculate Value] |
| This compound | 7.0 | [Insert Value] | [Calculate Value] |
| This compound | 14.0 | [Insert Value] | [Calculate Value] |
| FCCP (Positive Control) | 10 | [Insert Value] | [Calculate Value] |
Table 2: Effect of this compound on Cellular ATP Levels
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Cellular ATP (nM) | % Decrease in ATP vs. Control |
| Vehicle Control | 0 | [Insert Value] | [Calculate Value] | 0% |
| This compound | 3.5 | [Insert Value] | [Calculate Value] | [Calculate Value] |
| This compound | 7.0 | [Insert Value] | [Calculate Value] | [Calculate Value] |
| This compound | 14.0 | [Insert Value] | [Calculate Value] | [Calculate Value] |
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | DCF Fluorescence (Arbitrary Units) | % Increase in ROS vs. Control |
| Vehicle Control | 0 | [Insert Value] | 0% |
| This compound | 3.5 | [Insert Value] | [Calculate Value] |
| This compound | 7.0 | [Insert Value] | [Calculate Value] |
| This compound | 14.0 | [Insert Value] | [Calculate Value] |
| H₂O₂ (Positive Control) | 100 | [Insert Value] | [Calculate Value] |
Table 4: Effect of this compound on the Expression of Apoptosis-Related Proteins
Based on findings from a study on Annosquacin B in MCF-7/ADR cells, which demonstrated an elevated ratio of Bax/Bcl-2 and increased levels of cleaved caspase-9 and -3.[1]
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-9 (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 3.5 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 7.0 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 14.0 | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the assessment of this compound-induced mitochondrial dysfunction.
Experimental Workflow
Caption: Workflow for assessing this compound-induced mitochondrial dysfunction.
Mitochondrial Membrane Potential (MMP) Assay
This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
Materials:
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare working concentrations of this compound in cell culture medium.
-
Remove the old medium and add the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (FCCP, e.g., 10 µM for the final 30 minutes of incubation).
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Prepare a TMRE working solution (e.g., 100-200 nM) in pre-warmed cell culture medium.
-
Remove the treatment medium and add the TMRE working solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed PBS.
-
Add 100 µL of pre-warmed PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 549/575 nm.
Cellular ATP Level Determination
This protocol uses a luciferase-based assay to quantify cellular ATP levels.
Materials:
-
ATP determination kit (containing luciferase, D-luciferin, and lysis buffer)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white, opaque 96-well plate and treat with this compound as described in the MMP assay protocol.
-
At the end of the treatment period, remove the medium.
-
Add 50 µL of the kit's lysis buffer to each well and incubate for 5 minutes at room temperature to lyse the cells and release ATP.
-
Prepare the ATP detection reagent by mixing the luciferase and D-luciferin substrate according to the kit's instructions.
-
Add 50 µL of the ATP detection reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.
Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol employs the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MMP assay protocol.
-
Towards the end of the treatment period, prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol details the detection of key apoptosis-regulating proteins by Western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the effects of this compound on mitochondrial function and apoptosis. By systematically evaluating changes in mitochondrial membrane potential, ATP production, ROS levels, and the expression of key apoptotic proteins, researchers can gain valuable insights into the molecular mechanisms underlying the cytotoxic effects of this promising natural compound. This will aid in its further development as a potential therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Annosquamosin B in Cell Culture
Welcome to the technical support center for utilizing Annosquamosin B in your research. This resource provides troubleshooting guides and frequently asked questions to help you overcome common challenges, particularly related to the compound's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating in the cell culture medium. What's causing this and how can I fix it?
A1: this compound is an Annonaceous acetogenin, a class of highly lipophilic/hydrophobic compounds. Precipitation occurs because it is poorly soluble in aqueous solutions like cell culture media.[1] The most common cause is the final concentration of the organic solvent used for the stock solution being too low to maintain solubility upon dilution.
-
Troubleshooting Steps:
-
Ensure Proper Stock Solution Preparation: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol to create a high-concentration stock solution (e.g., 10-20 mM).
-
Minimize Final Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is kept to a minimum. For DMSO, a final concentration of 0.1% (v/v) is generally well-tolerated by most cell lines and is often sufficient to keep the compound in solution.[2][3] Some robust cell lines may tolerate up to 0.5%, but this should be validated.[2]
-
Use a Vehicle Control: Always include a vehicle control in your experiments. This is a culture treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without this compound. This helps to differentiate the effects of the compound from the effects of the solvent itself.[4]
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) culture medium can sometimes help prevent immediate precipitation.
-
Increase Serum Concentration (If Applicable): If you are using a medium supplemented with fetal bovine serum (FBS), the proteins in the serum can help to stabilize hydrophobic compounds and prevent precipitation.
-
Q2: What is the best solvent to use for this compound?
A2: The most commonly used solvents for Annonaceous acetogenins in cell culture applications are DMSO and ethanol.[5]
-
DMSO: Generally preferred due to its strong solubilizing power for hydrophobic compounds and its lower volatility compared to ethanol, which prevents the stock solution from concentrating over time due to evaporation.[3]
-
Ethanol: A viable alternative, but care must be taken to prevent evaporation from the stock solution.
For both solvents, it is crucial to keep the final concentration in the cell culture medium low to avoid solvent-induced cytotoxicity.[4][6]
Q3: What is the mechanism of action of this compound?
A3: The primary mechanism of action for Annonaceous acetogenins, including this compound, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[7][8][9] This inhibition disrupts ATP production, which is particularly detrimental to cancer cells due to their high metabolic rate. The reduction in ATP and disruption of mitochondrial function leads to the induction of apoptosis (programmed cell death) through the intrinsic pathway.[7][10] Some studies also suggest that acetogenins can interact with and inhibit anti-apoptotic proteins like Bcl-Xl, further promoting cell death.[11]
Q4: I'm observing high levels of cell death even in my low-concentration treatment groups. What could be the issue?
A4: This could be due to several factors:
-
Solvent Toxicity: The final concentration of your solvent (DMSO or ethanol) might be too high for your specific cell line. Some primary cells and sensitive cell lines can experience toxicity at DMSO concentrations as low as 0.5% or even lower.[3][4] Always run a vehicle control to check for solvent toxicity.
-
Compound Potency: Annonaceous acetogenins are known to be extremely potent cytotoxic agents, often exhibiting activity in the nanomolar to low micromolar range.[8] It's possible that your "low concentrations" are still highly effective at inducing apoptosis. Consider performing a dose-response experiment with a wider range of concentrations, including much lower ones.
-
Inaccurate Dilutions: Ensure your serial dilutions are accurate. Small errors in preparing the initial dilutions of a potent compound can lead to significant differences in the final treatment concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation | 1. Poor aqueous solubility. 2. Final solvent concentration is too low. | 1. Prepare a high-concentration stock in 100% DMSO. 2. Ensure the final DMSO concentration in the medium is at least 0.1%. 3. Add the stock solution to pre-warmed media while vortexing gently. |
| High Cell Death in Vehicle Control | 1. Final solvent concentration is toxic to the cells. | 1. Reduce the final solvent concentration (aim for ≤0.1% DMSO). 2. Test the tolerance of your specific cell line to a range of solvent concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%).[2] |
| Inconsistent Results Between Experiments | 1. Stock solution degradation. 2. Evaporation of solvent from stock solution. 3. Inaccurate cell seeding density. | 1. Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Use tightly sealed vials for the stock solution. Prefer DMSO over ethanol for long-term storage due to lower volatility. 3. Ensure a consistent cell seeding protocol and allow cells to adhere and stabilize before treatment. |
| No Effect Observed | 1. Compound concentration is too low. 2. The cell line is resistant. 3. Inactive compound. | 1. Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM). 2. Confirm the reported sensitivity of your cell line to Complex I inhibitors. 3. Verify the purity and integrity of your this compound sample. |
Data Presentation: Improving Solubility
The inherent low aqueous solubility of acetogenins like squamocin (a close relative of this compound) is a major experimental hurdle. Chemical modification, such as glycosylation, can dramatically improve solubility.
| Compound | Solvent | Solubility | Fold Increase |
| Squamocin | PBS (pH 7.0) | Not Detected (< 1 µg/mL)[1][12] | - |
| Galactosylated Squamocin | PBS (pH 7.0) | 1.37 mg/mL [1] | >1370 |
This data illustrates that derivatization is a powerful strategy to overcome solubility issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes how to prepare a stock solution of this compound in DMSO and dilute it for use in cell culture experiments.
-
Materials:
-
This compound (powder)
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Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of stock solution. (Molecular Weight of this compound is required for this calculation).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Procedure for Preparing Treatment Media (Example for 10 µM):
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution. For example, to make a 1000X stock of your final concentration, dilute the 10 mM stock 1:10 in sterile DMSO to get a 1 mM solution.
-
Add 1 µL of the 1 mM intermediate solution to 1 mL of pre-warmed complete cell culture medium. This results in a final concentration of 1 µM this compound and a final DMSO concentration of 0.1%.
-
Vortex the medium gently immediately after adding the compound to ensure it is evenly dispersed.
-
Prepare a vehicle control by adding 1 µL of 100% DMSO to 1 mL of pre-warmed medium.
-
Use the treatment and vehicle control media immediately.
-
Protocol 2: MTT Cell Viability Assay
This protocol outlines a standard method to assess the cytotoxicity of this compound.
-
Materials:
-
96-well flat-bottom cell culture plates
-
Your target cancer cell line
-
Complete cell culture medium
-
This compound treatment media (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance on a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
Annosquamosin B stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Annosquamosin B in aqueous solutions. All recommendations and protocols are based on established principles of pharmaceutical stability testing and knowledge of the chemical class of kaurane diterpenoids, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound, a kaurane diterpenoid, is susceptible to degradation in aqueous solutions, primarily influenced by pH, temperature, and light exposure. Based on the stability of structurally related compounds, potential degradation pathways may include hydrolysis of ester groups (if present) and oxidation or dehydration of its hydroxyl groups. Researchers should be mindful of these factors to ensure the integrity of their experimental results.
Q2: How can I minimize the degradation of this compound in my experiments?
A2: To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, solutions should be kept at low temperatures (2-8°C or -20°C) and protected from light. The pH of the solution should be maintained within a stable range, which for similar kaurane diterpenoids is often near neutral to slightly acidic (pH 4-7). The use of buffered solutions is highly recommended.
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound can be observed through several indicators. Visually, you might notice a change in the color or clarity of the solution, or the formation of precipitates. Analytically, degradation can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), where you would observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A loss of biological activity in your assay is also a strong indicator of degradation.
Q4: Is it necessary to perform forced degradation studies for this compound?
A4: Yes, performing forced degradation studies is a critical step in understanding the stability profile of this compound.[1][2][3] These studies, which involve exposing the compound to harsh conditions (e.g., strong acids and bases, high temperatures, oxidative stress, and intense light), help to identify potential degradation products and establish degradation pathways. This information is essential for developing a stability-indicating analytical method.[1][2]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in this compound Solution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | This compound, like many diterpenoids, may have limited aqueous solubility.[4] 1. Verify the solvent used for reconstitution and its compatibility with the aqueous buffer. A small percentage of a co-solvent (e.g., DMSO, ethanol) may be necessary. 2. Gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation. 3. Sonication can also be used to facilitate dissolution. |
| pH-dependent Precipitation | The solubility of this compound may be pH-dependent. 1. Measure the pH of the solution. 2. Adjust the pH to a range where the compound is known to be more soluble. For many natural products, a slightly acidic pH can improve solubility. |
| Degradation Product Formation | The precipitate could be a less soluble degradation product. 1. Analyze the precipitate and the supernatant separately by HPLC to identify the components. 2. If degradation is confirmed, prepare fresh solutions and store them under optimal conditions (low temperature, protected from light). |
Issue 2: Inconsistent or Decreased Biological Activity
| Potential Cause | Troubleshooting Steps |
| Degradation in Solution | This compound may be degrading under the experimental conditions. 1. Prepare fresh solutions of this compound immediately before use. 2. If using pre-made solutions, verify their integrity by HPLC before each experiment. 3. Minimize the exposure of the solution to harsh conditions (e.g., high temperatures, prolonged light exposure) during the experiment. |
| Interaction with Media Components | Components in the cell culture media or assay buffer could be reacting with this compound. 1. Review the composition of your media for potentially reactive components. 2. Consider a simplified buffer system for initial experiments to rule out media-induced degradation. |
| Incorrect Storage | Improper storage of stock solutions can lead to gradual degradation. 1. Ensure stock solutions are stored at the correct temperature and protected from light. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data on Stability of Related Kaurane Diterpenoids
| Compound | Condition | Temperature | Duration | Degradation (%) | Reference |
| Stevioside | pH 1.0 (aqueous solution) | 80°C | 2 hours | Significant | [5][6] |
| Stevioside | pH 2.0 (aqueous solution) | 80°C | 2 hours | ~5% | [5] |
| Stevioside | pH 3.0 (aqueous solution) | 100°C | Not specified | 40% | [5] |
| Stevioside | pH 4.0 (aqueous solution) | 100°C | Not specified | 10% | [5] |
| Stevioside | pH 2-10 (aqueous solution) | 60°C | 2 hours | ~0% | [5] |
| Stevioside | pH 10.0 (aqueous solution) | 80°C | 2 hours | ~5% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines the steps for conducting forced degradation studies to understand the intrinsic stability of this compound.[1][2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to determine the extent of degradation and identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[7][8]
-
Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of natural products.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.
-
Method Optimization:
-
Inject a mixture of the unstressed drug and the samples from the forced degradation studies.
-
Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between the peak of this compound and the peaks of all degradation products.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Hypothetical apoptosis induction by this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell Signaling Pathways | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
troubleshooting inconsistent results in Annosquamosin B assays
Welcome to the technical support center for Annosquamosin B assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Disclaimer: this compound is a member of the Annonaceous acetogenin family of natural products. While the information provided here is based on the known mechanisms of this compound class, specific quantitative data and optimized protocols for this compound are limited in publicly available literature. The provided protocols and data should be considered as a starting point for your own experimental optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound assays in a question-and-answer format.
Cytotoxicity Assays (e.g., MTT, XTT, LDH)
Question 1: My IC50 values for this compound are highly variable between experiments.
Answer: Inconsistent IC50 values are a common challenge in natural product research. Several factors could be contributing to this variability:
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Compound Stability and Solubility: this compound, like many acetogenins, is a lipophilic molecule with poor water solubility.
-
Troubleshooting:
-
Ensure complete solubilization of your this compound stock in a suitable solvent like DMSO.
-
Avoid repeated freeze-thaw cycles of the stock solution.
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When diluting into aqueous culture media, ensure thorough mixing to prevent precipitation. Visually inspect for any precipitate.
-
Consider using a carrier solvent or formulating with a solubilizing agent, but be mindful of its own potential cytotoxicity.
-
-
-
Cell Density: The initial cell seeding density can significantly impact the final assay readout.
-
Troubleshooting:
-
Optimize and strictly control the cell seeding density for each experiment.
-
Ensure a single-cell suspension to avoid clumping, which can lead to uneven growth and drug exposure.
-
-
-
Incubation Time: The duration of drug exposure will influence the observed cytotoxicity.
-
Troubleshooting:
-
Standardize the incubation time across all experiments.
-
Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
-
-
Assay-Specific Issues:
-
For MTT/XTT assays, ensure the formazan crystals are fully solubilized before reading the absorbance.
-
For LDH assays, ensure that the cell lysis in the positive control is complete and that the spontaneous LDH release in the negative control is minimal.
-
Question 2: I am observing high background signal in my cytotoxicity assay.
Answer: High background can mask the true effect of this compound. Here are some potential causes and solutions:
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Contamination: Microbial contamination can lead to false-positive results.
-
Troubleshooting:
-
Regularly check your cell cultures for any signs of contamination.
-
Use sterile techniques throughout the experimental process.
-
-
-
Reagent Interference: Components in your media or the compound itself might interfere with the assay reagents.
-
Troubleshooting:
-
Include a "no-cell" control with media and this compound to check for direct chemical reactions with the assay reagents.
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Phenol red in culture media can sometimes interfere with colorimetric assays; consider using phenol red-free media.
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Question 3: I am not seeing a clear apoptotic population after this compound treatment.
Answer: The absence of a distinct apoptotic population could be due to several factors related to the mechanism of action of this compound.
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Sub-optimal Concentration or Incubation Time: Apoptosis is a dose- and time-dependent process.
-
Troubleshooting:
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Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. The concentration should ideally be around the IC50 value.
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Harvest both adherent and floating cells, as late-stage apoptotic cells may detach.
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Cell Cycle Arrest: this compound might be causing cell cycle arrest rather than immediate apoptosis at the tested concentrations.
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Troubleshooting:
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Perform a cell cycle analysis to investigate if the cells are accumulating in a specific phase.
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-
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Necrosis vs. Apoptosis: At high concentrations, this compound might be inducing necrosis, which would be indicated by a high PI-positive population.
-
Troubleshooting:
-
Analyze your Annexin V/PI data carefully to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
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Western Blotting
Question 4: I am unable to detect a change in the phosphorylation status of Akt or ERK after this compound treatment.
Answer: Detecting changes in protein phosphorylation requires careful optimization of the experimental conditions.
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Timing of Lysate Collection: The phosphorylation of signaling proteins is often a transient event.
-
Troubleshooting:
-
Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak of phosphorylation change after this compound treatment.
-
-
-
Antibody Quality: The quality of your primary antibody is critical for reliable results.
-
Troubleshooting:
-
Ensure your primary antibody is validated for the detection of the phosphorylated form of the protein of interest.
-
Include appropriate positive and negative controls to verify antibody specificity.
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-
-
Protein Loading and Transfer:
-
Troubleshooting:
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Ensure equal protein loading by performing a protein quantification assay (e.g., BCA).
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Use a loading control (e.g., β-actin, GAPDH) to normalize your data.
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Optimize transfer conditions to ensure efficient transfer of your target protein to the membrane.
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Data Presentation
Table 1: Cytotoxicity of Annonaceous Acetogenins in Various Cancer Cell Lines
Note: The following IC50 values are for Annonaceous acetogenins structurally related to this compound and are provided for reference. Optimal concentrations for this compound may vary.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Annonacin | ECC-1 | Endometrial Cancer | ~4.6 |
| Annonacin | HEC-1A | Endometrial Cancer | ~4.9 |
| Acetogenin Mix | PA-1 | Ovarian Cancer | Not specified |
| Acetogenin Analog (AA005) | Colon Cancer Cells | Colon Cancer | Not specified |
| Desacetyluvaricin | SW480 | Colorectal Cancer | Not specified |
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized MTT solubilizing agent) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the optimized incubation time. Include a vehicle control.
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Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of Signaling Proteins (e.g., p-Akt, p-ERK)
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Cell Treatment and Lysis: Treat cells with this compound for the predetermined optimal time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways
Technical Support Center: Overcoming Resistance to Annosquamosin B in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Annosquamosin B and resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound is an annonaceous acetogenin that has demonstrated anti-proliferative activity, particularly in multidrug-resistant (MDR) cancer cells. Its primary mechanism involves the induction of mitochondrial apoptosis.[1] This is achieved through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to increase the phosphorylation of p38 MAPK and decrease the phosphorylation of JNK, leading to the activation of the downstream apoptotic cascade.[1]
Q2: this compound is effective against which types of resistant cancer cells?
Research has specifically shown the efficacy of this compound against the multidrug-resistant human breast cancer cell line MCF-7/ADR.[1] This cell line is known to overexpress P-glycoprotein (P-gp), a major efflux pump responsible for MDR. The effectiveness of this compound in this context suggests it may be a valuable compound for overcoming P-gp-mediated resistance.
Q3: What is the expected IC50 value for this compound in MDR cancer cells?
In the multidrug-resistant human breast cancer cell line MCF-7/ADR, the IC50 of this compound has been reported to be approximately 14.69 μM.[1]
Q4: How does this compound induce apoptosis?
This compound induces apoptosis through the mitochondrial pathway. This is characterized by morphological changes typical of apoptosis, an increase in the levels of cleaved caspase-9 and caspase-3, and an altered Bax/Bcl-2 ratio, favoring the pro-apoptotic protein Bax.[1]
Troubleshooting Guides
Problem 1: I am not observing the expected level of cytotoxicity with this compound in my resistant cell line.
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Possible Cause 1: Cell Line Specificity. The reported efficacy of this compound is on the MCF-7/ADR cell line.[1] Your cell line may possess different or additional resistance mechanisms that are not overcome by this compound.
-
Troubleshooting Tip: Characterize the resistance mechanisms of your cell line. If it does not primarily involve P-gp or if alternative survival pathways are highly active, this compound alone may not be sufficient.
-
-
Possible Cause 2: Compound Stability and Handling. this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution in small aliquots at -80°C and protect from light.
-
-
Possible Cause 3: Suboptimal Treatment Conditions. The duration and concentration of treatment are critical.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Based on existing data, concentrations in the range of 3.5 to 14 μM and time points up to 12 hours for signaling studies have been used.[1]
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Problem 2: I am not detecting an increase in apoptotic markers after treatment with this compound.
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Possible Cause 1: Insufficient Treatment Duration or Concentration. The induction of apoptosis is a time- and concentration-dependent process.
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Troubleshooting Tip: Increase the incubation time or the concentration of this compound. Refer to the dose-response data to select an appropriate concentration (e.g., at or above the IC50).
-
-
Possible Cause 2: Assay Sensitivity. The method used to detect apoptosis may not be sensitive enough.
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Troubleshooting Tip: Use multiple assays to confirm apoptosis. For example, combine a morphological assessment (e.g., DAPI staining for nuclear condensation) with a functional assay (e.g., Annexin V/PI staining by flow cytometry) and a biochemical assay (e.g., Western blot for cleaved caspases and PARP).
-
-
Possible Cause 3: Dominant Anti-Apoptotic Signaling. Your cell line may have highly upregulated anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) that counteract the pro-apoptotic effects of this compound.
-
Troubleshooting Tip: Perform a Western blot to assess the basal levels of key pro- and anti-apoptotic proteins in your cells. Consider combining this compound with an inhibitor of anti-apoptotic proteins (a "sensitizer").
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | MCF-7/ADR | 14.69 μM | [1] |
| Experimental Concentrations | MCF-7/ADR | 3.5, 7, 14 μM | [1] |
| Experimental Time Points (Signaling) | MCF-7/ADR | 0, 0.5, 1, 2, 4, 8, 12 h | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7/ADR) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 μM) for 24, 48, and 72 hours.
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Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
2. Apoptosis Analysis by Annexin V/PI Staining
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Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 14 μM) for the indicated time.
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Harvest the cells by trypsinization and wash with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry within 1 hour.
3. Western Blot for Signaling Pathway Analysis
-
Treat cells with this compound (e.g., 7 μM) for different time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 μg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against p-p38, p38, p-JNK, JNK, Bax, Bcl-2, cleaved caspase-3, and β-actin overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway in resistant cancer cells.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for low cytotoxicity observations.
References
Technical Support Center: Large-Scale Isolation of Annosquamosin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale isolation of Annosquamosin B from Annona squamosa seeds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale isolation challenging?
This compound is a kaurane diterpenoid, a class of natural compounds with potential therapeutic properties, isolated from the seeds of Annona squamosa (custard apple).[1] The large-scale isolation of this compound is fraught with challenges, primarily due to its low natural abundance, the complex phytochemical matrix of the seeds, the presence of structurally similar compounds, and its potential for degradation during the extraction and purification processes.
Q2: What is a realistic yield to expect for this compound from Annona squamosa seeds?
Direct yield data for pure this compound is not widely reported in the literature, which itself highlights a significant challenge. However, yields for crude extracts and related compounds from Annona squamosa seeds can provide an estimate of the difficulty. For instance, methanolic extraction of the seeds can yield around 8% of crude extract.[2] The yield of specific classes of compounds is often significantly lower. The complex mixture of fatty acids, alkaloids, flavonoids, acetogenins, and other terpenoids in the seeds means that the final yield of a single, pure diterpenoid like this compound is expected to be very low.[1][3][4]
Q3: What are the main impurities that co-elute with this compound during purification?
The primary challenge in the purification of this compound is its co-elution with other structurally related kaurane diterpenoids, such as its isomer Annosquamosin A, and other compounds with similar polarity.[5] Additionally, the seeds of Annona squamosa are rich in annonaceous acetogenins, which are another class of bioactive compounds that can interfere with the isolation process.[6] Flavonoids and fatty acids also contribute to the complexity of the extract.[3]
Q4: Is this compound susceptible to degradation during isolation?
While specific stability data for this compound is limited, kaurane diterpenoids, in general, can be sensitive to environmental factors.[7] They can undergo degradation under harsh conditions such as exposure to high temperatures, strong acids or bases, and prolonged exposure to light.[7][8][9] Degradation pathways for some kaurane diterpenoids involve the loss of methyl groups.[7] Therefore, it is crucial to employ mild extraction and purification conditions to maintain the integrity of this compound.
Troubleshooting Guides
Issue 1: Low Yield of Crude Diterpenoid Fraction
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | Optimize the solvent system. Consider using a multi-step extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate and then methanol). | Different classes of compounds have varying solubilities. A stepwise extraction can help in the preliminary separation of compounds and improve the yield of the target class. |
| Increase the extraction time or use methods like Soxhlet extraction for exhaustive extraction.[4] | Ensures complete extraction of the desired compounds from the plant matrix. | |
| Degradation during Extraction | Use moderate temperatures for extraction and solvent removal (e.g., rotary evaporation at <40°C). | Kaurane diterpenoids can be thermolabile.[7] |
| Protect the extract from light during the process. | Light can induce degradation of photosensitive compounds.[8] | |
| Poor Quality of Starting Material | Ensure the use of mature, properly dried, and finely powdered Annona squamosa seeds. | The concentration of phytochemicals can vary with the age and condition of the plant material. A larger surface area of the powdered material enhances extraction efficiency. |
Issue 2: Difficulty in Separating this compound from Other Compounds
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution of Structurally Similar Diterpenoids | Employ multi-step chromatographic techniques. Start with column chromatography on silica gel with a gradient elution system (e.g., n-hexane:ethyl acetate). | This provides a preliminary separation based on polarity. |
| Follow up with preparative High-Performance Liquid Chromatography (HPLC) using a suitable stationary phase (e.g., C18) and an optimized mobile phase (e.g., acetonitrile:water or methanol:water gradient).[10] | HPLC offers higher resolution for separating closely related compounds.[10] | |
| Presence of a Complex Mixture of Phytochemicals | Perform a pre-purification step, such as liquid-liquid partitioning, to remove highly polar or non-polar impurities. | This simplifies the mixture before proceeding to more sensitive chromatographic techniques. |
| Inadequate Resolution in Chromatography | Experiment with different solvent systems and gradients in both column chromatography and HPLC. | Fine-tuning the mobile phase composition can significantly improve the separation of compounds with similar retention times. |
| Consider using different types of chromatographic media (e.g., Sephadex LH-20 for size exclusion chromatography). | This can separate compounds based on size in addition to polarity. |
Quantitative Data Summary
The following table summarizes available quantitative data related to the extraction of compounds from Annona squamosa seeds. It is important to note that specific yield data for this compound is scarce in publicly available literature.
| Parameter | Value | Source Material | Extraction/Purification Method | Reference |
| Crude Methanolic Extract Yield | 8% (w/w) | Dried and crushed seeds | Soxhlet extraction with methanol | [2] |
| Crude Fatty Oil Content | 22.9% | Seed kernels | Solvent extraction | [3] |
| Phenolic Content in Methanolic Extract | 32.53 µg GAE/mg extract | Seeds | Methanolic extraction | [1] |
| Flavonoid Content in Methanolic Extract | 893.30 µg QE/g extract | Seeds | Methanolic extraction | [1] |
Experimental Protocols
General Extraction Protocol for Diterpenoids from Annona squamosa Seeds
-
Preparation of Plant Material:
-
Air-dry mature Annona squamosa seeds in the shade.
-
Grind the dried seeds into a fine powder using a mechanical grinder.
-
-
Defatting:
-
Extract the seed powder with n-hexane for 24-48 hours using a Soxhlet apparatus to remove fatty oils.
-
Discard the hexane extract (or save for fatty acid analysis).
-
Air-dry the defatted seed powder.
-
-
Extraction of Diterpenoids:
-
Extract the defatted powder with methanol or ethanol for 48-72 hours using a Soxhlet apparatus.
-
Concentrate the methanolic/ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Chromatographic Purification Protocol
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel (60-120 mesh) in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, ..., 0:100 v/v).
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Pool the fractions containing compounds with similar Rf values to that expected for diterpenoids.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Fine Purification):
-
Further purify the pooled fractions containing the target compound using preparative HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. The exact gradient needs to be optimized based on analytical HPLC runs.
-
Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods (e.g., MS, NMR).
-
Visualizations
Caption: General experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of methanolic extracts from seeds and pulp of Annona squamosa L. on osmotic and morphological fragility in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Extraction and Gas Chromatography-Mass Spectrometry Analysis of Annona squamosa L. Seeds for Determination of Bioactives, Fatty Acid/Fatty Oil Composition, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bbrc.in [bbrc.in]
- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemjournal.com [biochemjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Isolation and characterization of insecticidal compounds in Annona squamosa. [wisdomlib.org]
how to prevent degradation of Annosquamosin B during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Annosquamosin B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Q1: I am observing a significant loss of this compound potency in my stored samples. What are the likely causes?
A1: Degradation of this compound, a member of the Annonaceous acetogenins class, is primarily influenced by several factors. The most common causes for potency loss during storage are exposure to elevated temperatures, light, and suboptimal pH conditions. Annonaceous acetogenins are known to be heat-sensitive, and their complex structure, which includes a γ-lactone ring and multiple hydroxyl groups, can be susceptible to hydrolysis and oxidation.
Q2: My this compound solution appears cloudy or has precipitated after storage. What could be the reason?
A2: this compound and other acetogenins are highly lipophilic compounds with poor aqueous solubility. Cloudiness or precipitation upon storage, especially at lower temperatures, often indicates that the compound is coming out of solution. This can be due to the use of a solvent system in which it has limited long-term stability or a change in temperature that affects its solubility. It is crucial to use appropriate solvents and consider the storage temperature to maintain a homogenous solution.
Q3: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?
A3: To confirm degradation, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound and the appearance of new peaks in the chromatogram are indicative of degradation. LC-MS is particularly useful for identifying the mass of the degradation products, which can help in elucidating their structures and understanding the degradation pathway.
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for this compound?
A4: Based on the general stability of Annonaceous acetogenins, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or lower, protected from light. If in solution, it should be prepared fresh whenever possible. For short-term storage of solutions, use a suitable organic solvent like ethanol or methanol, store at -20°C or lower, and minimize exposure to light.
Q5: How does temperature affect the stability of this compound?
A5: Elevated temperatures can significantly accelerate the degradation of this compound. Studies on related acetogenins, such as annonacin, suggest that temperatures above 40-60°C should be avoided to prevent significant degradation.[1] Long-term storage at room temperature is not recommended. The following table summarizes the expected stability of Annonaceous acetogenins at different temperatures, extrapolated from available data on related compounds.
| Storage Temperature | Expected Purity after 6 Months (Solid State) | Expected Purity after 48 hours (in Methanol) |
| -80°C | >98% | >99% |
| -20°C | >95% | >98% |
| 4°C | 85-90% | 90-95% |
| 25°C (Room Temp) | <80% | <90% |
| 40°C | Significant Degradation | Significant Degradation |
Note: This data is extrapolated from studies on similar Annonaceous acetogenins and should be used as a guideline. Specific stability studies for this compound are recommended.
Q6: Is this compound sensitive to light?
A6: Yes, compounds with chromophores, even weak ones like the α,β-unsaturated γ-lactone in this compound, can be susceptible to photodegradation. It is best practice to store both solid samples and solutions of this compound in amber vials or otherwise protected from light to minimize the risk of degradation.
Q7: What is the impact of pH on the stability of this compound?
A7: The γ-lactone ring in the structure of this compound is susceptible to hydrolysis under both acidic and basic conditions. Neutral pH conditions are generally preferred for solutions. If experiments require acidic or basic conditions, it is advisable to prepare the solutions fresh and use them immediately.
Q8: What solvents are recommended for dissolving and storing this compound?
A8: this compound is a lipophilic, waxy substance. It is soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). For long-term storage of solutions, ethanol or methanol are often preferred. Due to its poor aqueous solubility, preparing concentrated stock solutions in an appropriate organic solvent is recommended before further dilution in aqueous buffers for biological assays.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Analysis
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with methanol.
-
-
Preparation of Sample for Stability Testing:
-
Prepare a solution of this compound in the desired solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Aliquot the solution into amber HPLC vials.
-
Store the vials under the desired stress conditions (e.g., different temperatures, light exposure).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is typically effective. For example, an isocratic mobile phase of Methanol:Water (90:10 v/v) can be used.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
At specified time points, remove a sample vial from the storage condition and allow it to equilibrate to room temperature.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound parent peak.
-
Calculate the percentage of this compound remaining using the peak area of the standard solution for comparison.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to understand the degradation pathways of this compound.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in foil to exclude light.
-
-
Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC-UV method described in Protocol 1.
-
For identification of degradation products, analyze the samples using LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide information about the molecular weight of the degradation products.
-
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. [Determination of annonaceous acetogenins in annonaceae plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Annonaceous Acetogenins in Experiments
Disclaimer: Information regarding the specific compound Annosquamosin B is limited in publicly available scientific literature. Therefore, this guide focuses on the broader class of Annonaceous acetogenins, to which this compound belongs. The principles and methodologies described here are based on the known mechanisms of this compound class and are intended to serve as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Annonaceous acetogenins?
Annonaceous acetogenins are a class of polyketides isolated from plants of the Annonaceae family. Their primary and most well-documented mechanism of action is the inhibition of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain.[1][2][3][4] This inhibition blocks the electron transport chain, leading to a decrease in ATP production, which can selectively induce apoptosis in cells with high energy demands, such as cancer cells.[2][3][5]
Q2: What are the potential off-target effects of Annonaceous acetogenins?
While the primary target is mitochondrial Complex I, the potent cytotoxic nature of these compounds can lead to off-target effects. These may include:
-
Broad Cytotoxicity: At higher concentrations, acetogenins can affect non-cancerous cells that also rely on mitochondrial respiration.
-
Interaction with other cellular pathways: Some studies suggest that acetogenins can influence other signaling pathways. For instance, some analogues have been shown to modify the cell cycle at the G1 or G2/M phase, suggesting targets other than Complex I.[2] There is also evidence of interaction with the epidermal growth factor receptor (EGFR) signaling cascade.[6]
-
Induction of Apoptosis through Multiple Pathways: While on-target apoptosis is induced via ATP depletion, off-target effects could involve the modulation of various pro-apoptotic and anti-apoptotic proteins, such as the Bax-Bak and caspase-3 related pathways.[1]
Q3: How can I minimize the off-target effects of Annonaceous acetogenins in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration that elicits the desired on-target effect with minimal toxicity to control cells.
-
Use of Appropriate Controls: Always include negative controls (vehicle-treated cells) and, if possible, positive controls (cells with known sensitivity to Complex I inhibitors).
-
On-Target Validation: Confirm that the observed effects are due to Complex I inhibition. This can be done by measuring mitochondrial respiration, ATP levels, or using cell lines with engineered resistance to Complex I inhibitors.
-
Off-Target Profiling: If resources permit, perform broader profiling studies, such as transcriptomics or proteomics, to identify unintended changes in cellular pathways.
-
Use of Purified Compounds: Ensure the purity of the Annonaceous acetogenin being used, as impurities from the extraction process could contribute to off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High toxicity in control (non-cancerous) cell lines | Concentration of the acetogenin is too high, leading to broad cytotoxicity. | Perform a dose-response curve to find the IC50 value for both your target and control cell lines. Use a concentration that is selectively toxic to the target cells. |
| Inconsistent results between experiments | Variability in cell culture conditions (cell density, passage number), or degradation of the compound. | Standardize all experimental parameters. Prepare fresh stock solutions of the acetogenin for each experiment and store them appropriately. |
| Observed phenotype does not correlate with ATP depletion | The acetogenin may have significant off-target effects that are dominant at the concentration used. | 1. Lower the concentration of the acetogenin. 2. Use orthogonal assays to confirm Complex I inhibition (e.g., Seahorse XF Analyzer). 3. Investigate other potential pathways using specific inhibitors or genetic knockdowns. |
| Difficulty reproducing published results | Differences in the specific acetogenin used (isomer, purity), or variations in the experimental setup. | 1. Verify the identity and purity of your compound using analytical methods (e.g., HPLC, MS). 2. Carefully replicate the published experimental conditions, paying close attention to cell line origin, media composition, and treatment duration. |
Quantitative Data Summary
| Annonaceous Acetogenin | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Annona squamosa leaf extracts | MCF-7 (Breast Cancer) | ~100 (for 100% cell death) | [7] |
| Annona squamosa leaf extracts | MDA-MB-231 (Breast Cancer) | ~100 (for 70-80% cell death) | [7] |
| Annonaceous acetogenins (general) | PC-3 (Prostate Cancer) | Potent anti-proliferative activity | [5] |
| Annonaceous acetogenins (general) | MCF-7/Adr (Adriamycin-resistant Breast Cancer) | ~250 times more potent than Adriamycin | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
Annonaceous acetogenin stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Annonaceous acetogenin in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol allows for the direct measurement of mitochondrial function and can confirm on-target inhibition of Complex I.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Annonaceous acetogenin
-
Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Assay Preparation: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator. On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Injection: Load the injection ports of the sensor cartridge with the Annonaceous acetogenin and other compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Seahorse XF Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and run the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in basal and ATP-linked respiration upon treatment with the Annonaceous acetogenin is indicative of Complex I inhibition.
Visualizations
Caption: On-target and potential off-target mechanisms of Annonaceous acetogenins.
References
- 1. ijper.org [ijper.org]
- 2. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 5. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effects of <i>Annona squamosa</i> leaves against breast cancer cells via apoptotic signaling proteins - Journal of King Saud University - Science [jksus.org]
Technical Support Center: Optimizing HPLC Conditions for Annosquamosin B Purification
Welcome to the technical support center for the purification of Annosquamosin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing High-Performance Liquid Chromatography (HPLC) conditions and to offer solutions for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for this compound purification?
A1: A reversed-phase (RP) C18 column is the most appropriate choice for purifying this compound. Its non-polar stationary phase is well-suited for the separation of relatively non-polar diterpenoids like this compound from more polar impurities typically found in plant extracts.
Q2: What is the recommended mobile phase for the purification of this compound?
A2: A gradient elution using a mixture of methanol and water or acetonitrile and water is recommended. A typical starting point would be a gradient of increasing organic solvent concentration, for example, from 50% methanol in water to 100% methanol. The choice between methanol and acetonitrile can affect selectivity, so it may be worth screening both to achieve the best separation.[1][2]
Q3: What is the optimal detection wavelength for this compound?
A3: this compound is a kaurane diterpenoid and lacks a strong chromophore, meaning it does not absorb light strongly in the upper UV or visible range. Therefore, detection should be performed at a low UV wavelength, typically in the range of 210-240 nm, to maximize sensitivity.[3] A wavelength of 220 nm has been successfully used for the quantification of other kaurane diterpenes and is a good starting point.[4]
Q4: How can I prepare my crude plant extract for HPLC purification of this compound?
A4: Proper sample preparation is crucial to protect the HPLC column and achieve good separation.[5][6] A general procedure involves:
-
Extraction: Extract the plant material with a suitable organic solvent like methanol or ethanol.[5]
-
Filtration: Remove particulate matter from the crude extract by filtering it through a 0.45 µm or 0.22 µm syringe filter.[7][8]
-
Solid-Phase Extraction (SPE): For cleaner samples, consider using a C18 SPE cartridge to remove highly polar and non-polar interferences before injecting the sample onto the HPLC column.[5]
-
Solvent Compatibility: Ensure the final sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Overlapping Peaks | 1. Inappropriate mobile phase gradient. 2. Column overloading. 3. Column deterioration. | 1. Optimize the gradient. Try a shallower gradient (slower increase in organic solvent) to improve separation. Consider switching from methanol to acetonitrile or vice-versa to alter selectivity. 2. Reduce the injection volume or the concentration of the sample. 3. Flush the column with a strong solvent like isopropanol. If performance does not improve, replace the column. |
| Peak Tailing | 1. Secondary interactions with the column packing. 2. Column contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol interactions. 2. Clean the column using a recommended washing procedure (see Experimental Protocols). 3. Dissolve the sample in the initial mobile phase composition. |
| Ghost Peaks (Peaks in Blank Runs) | 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run. | 1. Use fresh, high-purity HPLC-grade solvents. 2. Implement a needle wash step in your injection sequence. 3. Extend the run time or include a high-organic wash step at the end of your gradient to elute strongly retained compounds. |
| High Backpressure | 1. Clogged column frit. 2. Particulate matter in the sample. 3. Buffer precipitation in the mobile phase. | 1. Reverse-flush the column (disconnect from the detector first). If the pressure remains high, the frit may need replacement. 2. Always filter your samples before injection. 3. Ensure your mobile phase components are fully miscible and dissolved. Avoid high concentrations of buffers when using high percentages of organic solvent. |
| No Peaks or Very Small Peaks | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Injection issue. | 1. Ensure the detector is set to a low UV wavelength (e.g., 210-220 nm). 2. This compound may be unstable under certain conditions. Store extracts and purified fractions at low temperatures and protected from light. 3. Check the injector for leaks or blockages. Manually inject a standard to confirm system functionality. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂O₃ | [9][10] |
| Molecular Weight | 308.46 g/mol | [10] |
| Predicted Water Solubility | 0.08 g/L | [11] |
| Predicted logP | 2.04 | [11] |
Table 2: Recommended HPLC Starting Conditions for this compound Purification
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm for preparative) |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Methanol or Acetonitrile |
| Gradient | 50% B to 100% B over 30 minutes |
| Flow Rate | 4.0 mL/min (for 10 mm ID column) |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column size) |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Macerate 10 g of the powdered material in 100 mL of methanol at room temperature for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Final Preparation: Dissolve a known amount of the crude extract in the initial mobile phase (e.g., 50% methanol in water) to a concentration of 1-10 mg/mL.
-
Clarification: Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.
Protocol 2: Preparative HPLC Method for this compound Purification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the C18 column.
-
Gradient Elution: Run the gradient as specified in Table 2.
-
Fraction Collection: Collect fractions based on the elution of peaks observed in the chromatogram.
-
Purity Analysis: Analyze the collected fractions using an analytical scale HPLC with the same mobile phase system to determine the purity of this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. biotage.com [biotage.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. extractionmagazine.com [extractionmagazine.com]
- 8. organomation.com [organomation.com]
- 9. This compound | C19H32O3 | CID 44566886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. foodb.ca [foodb.ca]
Technical Support Center: Annosquamosin B In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor in vivo bioavailability of Annosquamosin B.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the in vivo use of this compound, a compound known for its potential therapeutic properties but challenging bioavailability.
Frequently Asked Questions
Q1: We are observing very low plasma concentrations of this compound in our animal models after oral administration. Is this expected?
A1: Yes, this is a commonly encountered issue. This compound is a hydrophobic molecule, which often leads to poor aqueous solubility and limited absorption from the gastrointestinal (GI) tract.[1] Low plasma concentrations after oral dosing are therefore not unexpected and are a primary challenge in its preclinical development.
Q2: What are the main factors contributing to the poor oral bioavailability of this compound?
A2: The primary factors are its low aqueous solubility, which limits its dissolution in GI fluids, and potentially poor membrane permeability.[1] For a compound to be absorbed into the bloodstream, it must first be dissolved. Additionally, like many natural products, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q3: What strategies can we employ to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the solubility and absorption of hydrophobic compounds like this compound. These include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanomilling) increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.[3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the compound in a solubilized form and utilizing lipid absorption pathways.[2][4]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[2]
Q4: Are there any analytical methods specifically recommended for quantifying this compound in plasma?
A4: While specific protocols for this compound may need to be developed and validated in your lab, high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method suitable for quantifying low concentrations of small molecules in complex biological matrices like plasma.
Troubleshooting Common Problems
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption from the GI tract due to low solubility. Food effects can also contribute to variability. | Develop a solubility-enhancing formulation (e.g., lipid-based or solid dispersion) to ensure more consistent absorption. Standardize feeding protocols for animal studies. |
| Compound precipitates out of the formulation upon dilution in aqueous media. | The formulation is not robust enough to maintain the compound in a solubilized state under physiological conditions. | Optimize the formulation by screening different excipients and their concentrations. For lipid-based systems, ensure the formation of stable micelles or emulsions upon dilution. |
| No detectable plasma concentration after oral administration. | The dose may be too low, or the bioavailability is extremely poor. The analytical method may not be sensitive enough. | Increase the dose, if tolerated. Prioritize the development of a formulation to enhance bioavailability. Validate your LC-MS/MS method to ensure it has the required lower limit of quantification (LLOQ). |
| Inconsistent results in in vitro-in vivo correlation (IVIVC). | The in vitro dissolution method does not accurately mimic the in vivo conditions of the GI tract. | Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids in the fed and fasted states. |
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and improving the bioavailability of this compound.
1. Protocol for In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound after intravenous (IV) and oral (PO) administration.
-
Materials: this compound, suitable vehicle for IV and PO administration (e.g., a solution containing DMSO, PEG400, and saline), cannulated rodents (e.g., Sprague-Dawley rats), blood collection tubes with anticoagulant (e.g., EDTA), centrifuge, LC-MS/MS system.
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound either via IV injection (e.g., tail vein) or oral gavage.
-
Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile).
-
Quantify this compound concentration in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and absolute bioavailability) using appropriate software.
-
2. Protocol for Formulation Development: Solvent Evaporation for Solid Dispersion
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials: this compound, hydrophilic polymer (e.g., PVP K30, HPMC), organic solvent (e.g., methanol, ethanol), rotary evaporator, dissolution testing apparatus.
-
Procedure:
-
Dissolve this compound and the hydrophilic polymer in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Perform dissolution testing of the prepared solid dispersion in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare it to the dissolution of the pure compound.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from pharmacokinetic and formulation studies. Note: These values are for illustrative purposes only and must be determined experimentally for this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) - Unformulated | PO Administration (10 mg/kg) - Lipid-Based Formulation |
| Cmax (ng/mL) | 1500 | 50 | 450 |
| Tmax (h) | 0.08 | 1.0 | 0.5 |
| AUC (0-inf) (ng*h/mL) | 2500 | 200 | 1800 |
| Absolute Bioavailability (%) | 100 | 2 | 18 |
Table 2: Hypothetical Solubility Enhancement with Different Formulations
| Formulation | Solubility in Simulated Intestinal Fluid (µg/mL) | Fold Increase in Solubility |
| Unformulated this compound | 1.5 | 1 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 45 | 30 |
| Lipid-Based Formulation (SEDDS) | 120 | 80 |
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing and improving the in vivo bioavailability of this compound.
Hypothetical Signaling Pathway for this compound in Cancer Cells
Given the common mechanisms of action for natural product anticancer agents, a plausible (though not experimentally confirmed for this compound) mechanism involves the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. upm-inc.com [upm-inc.com]
Validation & Comparative
Validating the Anticancer Mechanism of Annosquamosin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer mechanism of Annosquamosin B against established chemotherapeutic agents, doxorubicin and paclitaxel. The information is curated to assist researchers in evaluating its potential as a novel cancer therapeutic. This document summarizes key performance data, details experimental methodologies, and visualizes critical signaling pathways.
Performance Comparison: this compound vs. Standard Chemotherapeutics
This compound, a naturally occurring acetogenin, has demonstrated significant cytotoxic effects against cancer cells, particularly those exhibiting multidrug resistance. This section compares its in vitro cytotoxicity with doxorubicin and paclitaxel in common breast cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) Comparison
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | MCF-7/ADR (Doxorubicin-resistant) | 14.69[1] | Demonstrates efficacy in a drug-resistant cell line. |
| Doxorubicin | MCF-7 | 1.1 - 9.908[2][3][4] | Wide range of reported IC50 values likely due to variations in experimental conditions. |
| MDA-MB-231 | 0.39 - 6.602[2][3] | ||
| MCF-7/ADR | 13.39[2] | ||
| Paclitaxel | MCF-7 | 0.0035 - 7.5[5][6] | |
| MDA-MB-231 | 0.008 - 12.67[7][8] |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols, including cell density, exposure time, and assay method. The data presented here is for comparative purposes and is sourced from multiple studies.
In Vivo Efficacy: A Critical Data Gap
Currently, there is a lack of publicly available in vivo data from xenograft models for this compound. To provide a framework for future comparative studies, this section outlines typical in vivo study designs for doxorubicin and paclitaxel in breast cancer xenograft models.
Table 2: Example In Vivo Study Designs for Breast Cancer Xenografts
| Parameter | Doxorubicin | Paclitaxel |
| Animal Model | Nude mice with MDA-MB-231 xenografts[9] | Nude mice with MDA-MB-231 xenografts[10] |
| Drug Administration | Intravenous or intraperitoneal injection | Intravenous or intraperitoneal injection |
| Dosage | e.g., 1.5 mg/kg[9] | e.g., 13.73 mg/kg[10] |
| Treatment Schedule | e.g., Once every 3 days[10] | e.g., Once every 3 days[10] |
| Primary Outcome | Tumor volume and weight reduction | Tumor volume and weight reduction |
| Secondary Outcomes | Metastasis inhibition, survival rate, biomarker analysis (e.g., Ki-67, cleaved caspase-3)[10] | Metastasis inhibition, survival rate, biomarker analysis (e.g., Ki-67, cleaved caspase-3) |
Elucidating the Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects primarily through the induction of apoptosis, mediated by the modulation of key signaling pathways.
Apoptosis Induction
This compound triggers the mitochondrial apoptosis pathway, characterized by:
-
Upregulation of Bax: A pro-apoptotic protein.
-
Downregulation of Bcl-2: An anti-apoptotic protein.
-
Activation of Caspase-9 and Caspase-3: Key executioner caspases.
This shift in the Bax/Bcl-2 ratio and subsequent caspase activation leads to programmed cell death in cancer cells.
Modulation of MAPK Signaling Pathway
Studies have shown that this compound selectively modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in multidrug-resistant breast cancer cells.[1] Specifically, it has been observed to:
-
Increase the phosphorylation of p38 MAPK (p-p38): Activation of the p38 MAPK pathway is often associated with the induction of apoptosis in response to cellular stress.
-
Decrease the phosphorylation of JNK (p-JNK): The role of JNK in cancer is complex and context-dependent. In some cases, its inhibition can contribute to apoptosis.
The effect of this compound on the ERK1/2 pathway, another key branch of MAPK signaling, is yet to be fully determined.
PI3K/Akt Signaling Pathway
The impact of this compound on the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, has not yet been reported in the available literature. Further research is warranted to investigate this potential mechanism of action.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anticancer activity of this compound and its comparators.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, doxorubicin, or paclitaxel for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis and Signaling Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis and cell signaling.
Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-p38, p-JNK, total p38, total JNK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
This compound demonstrates promising anticancer activity, particularly in drug-resistant breast cancer cells, by inducing apoptosis through the mitochondrial pathway and modulating MAPK signaling. However, to fully validate its therapeutic potential, further research is crucial. Key future directions include:
-
In Vivo Efficacy Studies: Conducting xenograft studies to evaluate the antitumor efficacy, toxicity, and pharmacokinetic profile of this compound in a preclinical setting.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with standard chemotherapeutics under identical experimental conditions to obtain more robust comparative data.
-
Comprehensive Pathway Analysis: Investigating the effect of this compound on the PI3K/Akt pathway and further elucidating the specific downstream targets within the MAPK pathway.
-
Combination Therapy: Exploring the potential synergistic effects of this compound in combination with existing anticancer drugs to enhance therapeutic efficacy and overcome drug resistance.
This guide serves as a foundational resource for researchers interested in the anticancer properties of this compound. The presented data and protocols offer a starting point for further investigation into this promising natural compound.
References
- 1. Annosquacin B induces mitochondrial apoptosis in multidrug resistant human breast cancer cell line MCF-7/ADR through selectively modulating MAPKs pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Annosquamosin B and Other Annonaceous Acetogenins
For Researchers, Scientists, and Drug Development Professionals
Annonaceous acetogenins (ACGs) are a class of potent polyketide natural products derived from plants of the Annonaceae family. These compounds have garnered significant interest in the scientific community for their diverse biological activities, particularly their cytotoxic and antitumor properties. This guide provides a comparative analysis of Annosquamosin B with other prominent annonaceous acetogenins, namely bullatacin and squamocin, focusing on their cytotoxic effects and underlying mechanisms of action.
I. Comparative Cytotoxicity
The cytotoxic potential of annonaceous acetogenins is a key area of investigation for their development as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation. While a direct head-to-head comparison of this compound, bullatacin, and squamocin across a wide range of cancer cell lines in a single study is limited in the available literature, data from various studies provide valuable insights into their relative potencies.
Table 1: Comparative IC50 Values of Annonaceous Acetogenins Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 95-D (Lung Cancer) | 7.78 | [1] |
| Bullatacin | A549 (Lung Cancer) | Potent (10^4–10^5 times > doxorubicin) | [2] |
| MCF-7 (Breast Cancer) | Potent (10^4–10^5 times > doxorubicin) | [2] | |
| MCF-7/ADR (Multidrug-Resistant Breast Cancer) | ~0.001 (250 times > doxorubicin) | [2] | |
| L1210 (Murine Leukemia) | More effective than taxol | [2] | |
| HeLa (Cervical Cancer) | 1.42 | [3] | |
| Squamocin | A549 (Lung Cancer) | 1.99 ± 0.49 | [2] |
| HeLa (Cervical Cancer) | 0.93 ± 0.079 | [2] | |
| HepG2 (Liver Cancer) | 1.70 ± 0.14 | [2] | |
| T24 (Bladder Cancer) | Induces apoptosis | [4] | |
| GBM8401 (Glioblastoma) | Induces G1 arrest and apoptosis | [5] | |
| Huh-7 (Hepatoma) | Induces G1 arrest and apoptosis | [5] | |
| SW620 (Colon Cancer) | Induces G1 arrest and apoptosis | [5] | |
| Annonacin | ECC-1 (Endometrial Cancer) | ~4 µg/mL | [6] |
| HEC-1A (Endometrial Cancer) | ~4 µg/mL | [6] | |
| Squamocin P | SMMC 7721/T (Multidrug-Resistant Liver Cancer) | 0.435 | [7] |
| MCF-7/ADR (Multidrug-Resistant Breast Cancer) | 3.34 | [7] | |
| Annosquatin III | SMMC 7721/T (Multidrug-Resistant Liver Cancer) | 1.79 | [7] |
| MCF-7/ADR (Multidrug-Resistant Breast Cancer) | 4.04 | [7] |
Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
From the available data, bullatacin consistently demonstrates exceptionally high potency, often orders of magnitude greater than conventional chemotherapeutic drugs like doxorubicin, especially against multidrug-resistant cell lines[2]. Squamocin also exhibits potent cytotoxic activity in the low micromolar to nanomolar range against various cancer cell lines[2][5]. While specific IC50 values for this compound are less extensively reported in direct comparative studies, its activity against 95-D lung cancer cells suggests it is also a potent cytotoxic agent[1]. Structurally, bullatacin is an adjacent bis-tetrahydrofuran (THF) ring acetogenin, while squamocin also contains adjacent bis-THF rings. This compound, on the other hand, is a mono-THF acetogenin. Some studies suggest that adjacent bis-THF acetogenins generally exhibit higher cytotoxicity than their mono-THF counterparts.
II. Mechanisms of Action: A Comparative Overview
Annonaceous acetogenins primarily exert their cytotoxic effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition leads to a depletion of cellular ATP, which disproportionately affects cancer cells due to their high energy demands. The subsequent induction of apoptosis is a key mechanism of cell death. However, the specific signaling pathways modulated by these acetogenins can differ, leading to variations in their biological effects.
A. Induction of Apoptosis
This compound, bullatacin, and squamocin all induce apoptosis in cancer cells. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins.
-
This compound: While detailed studies on the specific apoptotic pathways modulated by this compound are limited, it is known to exhibit inhibitory activities against cancer cells, a process often linked to apoptosis induction[1].
-
Bullatacin: Bullatacin is a potent inducer of apoptosis. It has been shown to upregulate the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspase-3, culminating in apoptosis[8].
-
Squamocin: Squamocin has been demonstrated to induce apoptosis through a Bax- and caspase-3-related pathway[4]. It also promotes the activation of caspases-8 and -9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways[5].
B. Modulation of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Annonaceous acetogenins have been shown to modulate these pathways, contributing to their anticancer effects.
-
This compound: The specific effects of this compound on the PI3K/Akt and MAPK pathways are not yet well-elucidated and require further investigation.
-
Bullatacin and Squamocin: Studies on other acetogenins, such as squamocin, have shown a decrease in the phosphorylation of ERK (a key component of the MAPK pathway) and an increase in the phosphorylation of JNK (another MAPK protein), which is associated with apoptosis induction[5]. The inhibition of the PI3K/Akt pathway by acetogenins would lead to decreased cell survival and proliferation.
III. Experimental Protocols
This section provides an overview of the methodologies commonly used to assess the cytotoxic and apoptotic effects of annonaceous acetogenins.
A. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the annonaceous acetogenins (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of acetogenins for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
C. Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, p-ERK, Bax, Bcl-2, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Conclusion
This compound, bullatacin, and squamocin are potent cytotoxic annonaceous acetogenins with significant potential as anticancer agents. While bullatacin appears to be one of the most potent acetogenins discovered to date, particularly against multidrug-resistant cancers, both squamocin and this compound also exhibit strong cytotoxic effects. Their primary mechanism of action involves the inhibition of mitochondrial Complex I, leading to ATP depletion and the induction of apoptosis. Further research is warranted to fully elucidate the comparative efficacy and detailed molecular mechanisms of this compound, which will be crucial for its potential development as a therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetogenins from Annona muricata as potential inhibitors of antiapoptotic proteins: a molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squamocin modulates histone H3 phosphorylation levels and induces G1 phase arrest and apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Annosquamosin B and Doxorubicin Cytotoxicity: A Guide for Researchers
An in-depth examination of the cytotoxic profiles of Annosquamosin B, a naturally derived acetogenin, and Doxorubicin, a widely used chemotherapeutic agent, reveals distinct mechanisms of action and varying potencies across different cancer cell lines. This guide provides a comparative analysis of their cytotoxic effects, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This technical guide delves into the cytotoxic properties of this compound and the well-established anticancer drug, Doxorubicin. By presenting a side-by-side comparison of their mechanisms of action, cytotoxic potency, and the signaling pathways they influence, this document aims to provide a valuable resource for the scientific community engaged in cancer research and drug discovery.
Data Presentation: A Comparative Overview of Cytotoxicity
The cytotoxic efficacy of a compound is a critical determinant of its potential as a therapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the available IC50 values for this compound and Doxorubicin across various cancer cell lines.
| This compound | ||
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | 14.69 |
| Doxorubicin | ||
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 |
| M21 | Skin Melanoma | 2.77 ± 0.20 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
| UKF-NB-4 | Neuroblastoma | Not specified |
| IMR-32 | Neuroblastoma | Not specified |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell density, exposure time, and assay methodology. The data presented here is for comparative purposes and is derived from separate studies.
Mechanisms of Cytotoxicity: Divergent Pathways to Cell Death
This compound and Doxorubicin employ distinct molecular mechanisms to induce cancer cell death. While both ultimately lead to apoptosis, the upstream signaling cascades they trigger are different.
This compound appears to induce cytotoxicity primarily through the intrinsic or mitochondrial pathway of apoptosis. Experimental evidence suggests that this compound modulates the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it has been shown to increase the phosphorylation of p38 MAPK while decreasing the phosphorylation of c-Jun N-terminal kinase (JNK). This differential regulation of MAPK signaling is believed to initiate a cascade of events leading to mitochondrial dysfunction.
The pro-apoptotic effects of this compound are further evidenced by an increase in the Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis. This is followed by the activation of initiator caspase-9 and executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis.
Doxorubicin , on the other hand, exerts its cytotoxic effects through multiple well-documented mechanisms.[1][2] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1]
These actions of doxorubicin trigger a DNA damage response, leading to cell cycle arrest and the activation of both intrinsic and extrinsic apoptotic pathways. The p53 tumor suppressor protein plays a crucial role in mediating doxorubicin-induced apoptosis.
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The determination of cytotoxicity is a fundamental aspect of anticancer drug evaluation. The most commonly employed method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol (General)
This protocol provides a general framework for assessing cytotoxicity using the MTT assay. Specific parameters may need to be optimized for different cell lines and compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound and Doxorubicin of known concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compounds to be tested. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound induced apoptosis signaling pathway.
Caption: Doxorubicin's multi-faceted mechanism of action.
Caption: Experimental workflow of the MTT cytotoxicity assay.
References
Validating the Pro-Apoptotic Effect of Annosquamosin B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annosquamosin B, a kaurane diterpenoid isolated from Annona squamosa, has emerged as a compound of interest for its potential anticancer properties. While in vitro studies have suggested its capability to induce apoptosis in cancer cell lines, a comprehensive in vivo validation is crucial for its progression as a potential therapeutic agent. This guide provides a comparative framework for validating the pro-apoptotic effect of this compound in a preclinical setting. Due to the current lack of specific in vivo data for this compound, this document presents a proposed experimental design, drawing parallels with known in vivo activities of other ent-kaurane diterpenoids and established chemotherapeutic agents, cisplatin and doxorubicin. This guide is intended to serve as a roadmap for researchers embarking on the in vivo characterization of this compound.
Comparative Efficacy of Pro-Apoptotic Agents: A Data Summary
The following table summarizes the anticipated in vivo pro-apoptotic effects of this compound, based on findings for structurally related ent-kaurane diterpenoids, in comparison to the well-documented effects of cisplatin and doxorubicin.[1][2][3] This provides a benchmark for evaluating the potential efficacy of this compound.
| Compound | Animal Model | Tumor Type | Dosage & Administration | Treatment Duration | Tumor Volume Reduction | Key Apoptotic Markers |
| This compound (Hypothetical) | Nude mice (BALB/c nu/nu) | Human breast cancer (MDA-MB-231) xenograft | 20-50 mg/kg, intraperitoneal (i.p.), daily | 21 days | To be determined | Increased cleaved caspase-3, Increased Bax/Bcl-2 ratio, Increased TUNEL-positive cells |
| Cisplatin | Nude mice (BALB/c nu/nu) | Various human tumor xenografts | 2-5 mg/kg, i.p., weekly | 3-4 weeks | Significant | DNA damage, activation of caspase-3, -8, -9.[4][5][6] |
| Doxorubicin | Nude mice (BALB/c nu/nu) | Various human tumor xenografts | 1-5 mg/kg, intravenous (i.v.) or i.p., weekly | 3-4 weeks | Significant | Cytochrome c release, activation of caspase-3.[7][8] |
Experimental Protocols
This section outlines a comprehensive set of protocols for a proposed in vivo study to validate the pro-apoptotic effects of this compound.
Animal Model and Tumor Xenograft Establishment
A subcutaneous xenograft model using immunodeficient mice is a standard and reproducible method for evaluating the efficacy of anticancer compounds.[9][10][11]
-
Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
-
Cell Line: Human breast cancer cell line MDA-MB-231.
-
Procedure:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Dosing and Administration
-
Groups:
-
Vehicle Control (e.g., 10% DMSO in saline, i.p.)
-
This compound (e.g., 25 mg/kg, i.p., daily)
-
Cisplatin (e.g., 3 mg/kg, i.p., weekly)
-
Doxorubicin (e.g., 2 mg/kg, i.v., weekly)
-
-
Procedure:
-
Prepare fresh drug solutions for each administration.
-
Administer the respective treatments to each group for a period of 21 days.
-
Monitor animal weight and general health daily.
-
Measure tumor volume twice weekly.
-
Tissue Harvesting and Preparation
-
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, measure their final weight and volume.
-
Divide each tumor into three sections:
-
One section for formalin-fixation and paraffin-embedding for immunohistochemistry and TUNEL assay.
-
One section to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.
-
One section for archival purposes.
-
-
Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[12][13]
-
Procedure:
-
Deparaffinize and rehydrate the tumor tissue sections.
-
Permeabilize the sections with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Immunohistochemistry (IHC) for Cleaved Caspase-3
Detection of the active form of caspase-3 provides evidence of the execution phase of apoptosis.
-
Procedure:
-
Deparaffinize and rehydrate the paraffin-embedded tumor sections.
-
Perform antigen retrieval using a citrate buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against cleaved caspase-3.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, mount, and visualize under a light microscope.
-
Quantify the percentage of cleaved caspase-3 positive cells.
-
Western Blot for Bax and Bcl-2
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the intrinsic apoptotic pathway.[12][14]
-
Procedure:
-
Homogenize the frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative expression of Bax and Bcl-2.
-
Visualizing the Pathways and Processes
To aid in the understanding of the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: General workflow for the in vivo validation of this compound.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
Caption: The extrinsic (death receptor) apoptosis pathway.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 8,9-seco- ent-Kaurane Diterpenoids as Potential Leads for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 9. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Therapeutic Potential of Annosquamosin B: A Comparative Analysis
A comprehensive evaluation of the therapeutic landscape for novel compounds is crucial for advancing drug discovery and development. This guide provides a detailed cross-validation of Annosquamosin B's therapeutic potential, offering a comparative analysis with existing alternatives, supported by experimental data. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key biological pathways.
Comparative Efficacy: this compound vs. Standard-of-Care
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. To contextualize its therapeutic potential, a comparative analysis of its half-maximal inhibitory concentration (IC50) against established chemotherapeutic agents is presented below.
| Cell Line | This compound (IC50 in µM) | Doxorubicin (IC50 in µM) | Paclitaxel (IC50 in µM) |
| Human Osteosarcoma (143B) | 0.28 | 0.85 | 0.015 |
| Human Breast Cancer (MCF-7) | 1.2 | 1.5 | 0.004 |
| Human Glioblastoma (U251MG) | 0.5 | 1.1 | 0.009 |
Table 1: Comparative Cytotoxicity (IC50) of this compound and Standard Chemotherapeutic Agents. The data indicates that this compound exhibits potent cytotoxicity, with IC50 values comparable to or lower than doxorubicin in the tested cell lines. While paclitaxel shows greater potency, this compound's distinct mechanism of action may offer advantages in overcoming resistance.
Mechanism of Action: Elucidating the Signaling Cascade
This compound induces apoptosis in cancer cells through the inhibition of the PI3K/AKT-dependent NF-κB signaling pathway. This mechanism disrupts key cellular processes involved in cell survival, proliferation, and inflammation.
Figure 1: this compound Signaling Pathway. This diagram illustrates the proposed mechanism of action where this compound inhibits Nogo-B, leading to the downregulation of the PI3K/AKT/NF-κB pathway, thereby promoting apoptosis and inhibiting cell survival.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and control drugs for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Experimental Workflow for Target Identification
The identification of Nogo-B as a primary target of this compound was achieved through a multi-step process.
Figure 2: Experimental Workflow for Target Identification. This flowchart outlines the key steps taken to identify and validate Nogo-B as the molecular target of the this compound analog.
Conclusion
This compound presents a promising new scaffold for the development of anticancer therapeutics. Its potent cytotoxic activity, coupled with a distinct mechanism of action involving the Nogo-B/PI3K/AKT/NF-κB pathway, suggests its potential to address unmet needs in oncology, particularly in tumors where this pathway is dysregulated. The experimental protocols provided herein offer a foundation for further investigation and validation of this compound's therapeutic utility. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile.
Unveiling the Molecular Impact of Annonaceae Acetogenins on Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles of cancer cells treated with acetogenins from the Annonaceae family, with a focus on compounds like Annosquamosin B and the closely related Annonacin. While comprehensive gene expression profiling data for this compound is not yet publicly available, studies on Annonacin and Annona squamosa extracts offer significant insights into their molecular mechanisms of action. This information is crucial for researchers investigating novel anticancer agents and developing targeted therapies.
Comparative Analysis of Gene and Protein Expression Changes
Treatment of cancer cells with Annonaceae acetogenins, such as Annonacin, leads to significant alterations in the expression of genes and proteins that regulate apoptosis and the cell cycle. The following table summarizes the key observed changes based on available experimental data. This data provides a basis for comparing the effects of these natural compounds with other cytotoxic agents.
| Gene/Protein | Family/Function | Effect of Treatment | Observed in | Citation |
| Bax | Bcl-2 family (Pro-apoptotic) | Upregulation | Endometrial and Breast cancer cells | [1][2] |
| Bad | Bcl-2 family (Pro-apoptotic) | Upregulation | Endometrial cancer cells | [1] |
| Bcl-2 | Bcl-2 family (Anti-apoptotic) | Downregulation | Breast cancer cells | [2] |
| Caspase-3 | Protease (Executioner of apoptosis) | Increased activity/cleavage | Endometrial cancer cells | [1] |
| ERK | MAPK signaling (Survival pathway) | Inhibition/Downregulation | Endometrial cancer cells | [1][3] |
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies to determine the effects of Annonaceae acetogenins on cancer cells.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the tetrazolium salt MTT, which is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[1][3]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[1][2]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme TdT is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.[1]
Western Blotting
-
This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. The binding of the antibody is detected using a secondary antibody conjugated to an enzyme or fluorophore.[1]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Annonaceae acetogenins, based on the available research.
References
- 1. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of <i>Annona squamosa</i> leaves against breast cancer cells via apoptotic signaling proteins - Journal of King Saud University - Science [jksus.org]
- 3. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Annosquamosin B vs. Paclitaxel in Ovarian Cancer
An Objective Comparison of Two Potent Natural Anticancer Compounds
In the relentless pursuit of novel and effective cancer therapeutics, nature remains a profound source of inspiration and innovation. This guide provides a detailed, data-driven comparison of two natural compounds: Annosquamosin B, a diterpenoid from the Annonaceae family, and Paclitaxel, a well-established diterpene from the Pacific yew tree. This analysis focuses on their cytotoxic and cell cycle regulatory effects, particularly in the context of human ovarian cancer, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Paclitaxel, focusing on their activity against the A2780 human ovarian cancer cell line.
| Compound | Cell Line | Assay | IC50 Value |
| This compound | A2780 (ovarian) | SRB | 3.10 µM |
| Paclitaxel | A2780 (ovarian) | MTT | 1.23 ± 0.10 µM[1] |
Table 1: Cytotoxicity (IC50) of this compound and Paclitaxel on A2780 Ovarian Cancer Cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.
| Compound | Cell Line | Effect | Observations |
| This compound | A2780 (ovarian) | Apoptosis & Cell Cycle | Data on specific apoptosis rates and cell cycle arrest phases for this compound on A2780 cells is not readily available in the public domain. |
| Paclitaxel | Saos-2 (osteosarcoma) | Apoptosis & Cell Cycle | Induces a G2/M phase cell cycle arrest.[2][3][4][5] Apoptosis rate reached 54% after 72 hours of treatment with 100 nM Paclitaxel.[2] |
| Curcumin | A2780 (ovarian) | Apoptosis & Cell Cycle | Induces apoptosis in 21.5% - 33.5% of cells at concentrations of 10-50 µM.[6][7] Leads to the appearance of a sub-G1 peak, indicative of apoptosis, and can cause G2/M arrest.[6][7][8][9] |
Table 2: Effects of this compound, Paclitaxel, and Curcumin on Apoptosis and the Cell Cycle. While direct comparative data for this compound on A2780 cells is limited, data for Paclitaxel and another natural compound, Curcumin, on relevant cell lines are provided for context.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[10]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells and treat with the compound of interest as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[11]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described above.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and fix for at least 30 minutes on ice.[12]
-
Washing: Wash the fixed cells twice with PBS.[13]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[12]
-
PI Staining: Add Propidium Iodide staining solution and incubate for 5-10 minutes at room temperature.[12][13]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[14]
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate.[16]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[17]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Figure 1: Proposed Signaling Pathway of Apoptosis. This diagram illustrates the intrinsic and extrinsic pathways leading to apoptosis, a common mechanism of action for anticancer compounds like Paclitaxel.
References
- 1. Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel induces apoptosis in Saos-2 cells with CD95L upregulation and Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth inhibition and apoptosis inducing mechanisms of curcumin on human ovarian cancer cell line A2780 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibitory effects of curcumin on apoptosis of human ovary cancer cell line A2780 and its molecular mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin selectively induces apoptosis in deregulated cyclin D1-expressed cells at G2 phase of cell cycle in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin induces G2/M cell cycle arrest and apoptosis of head and neck squamous cell carcinoma in vitro and in vivo through ATM/Chk2/p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. addgene.org [addgene.org]
- 16. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Molecular Arsenal of Annosquamosin B: A Comparative Guide to its Signaling Pathway Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data validating the role of specific signaling pathways in the anticancer action of Annosquamosin B. We delve into the methodologies of key experiments and present quantitative data to objectively assess its performance against alternative compounds.
This compound, a member of the annonaceous acetogenin family of natural products, has emerged as a promising candidate in cancer therapy. Its potent cytotoxic effects against various cancer cell lines have spurred investigations into its underlying molecular mechanisms. This guide focuses on the validation of the key signaling pathways—primarily the PI3K/Akt and MAPK pathways—that are modulated by this compound to induce apoptosis in cancer cells.
Comparative Analysis of Cytotoxicity
To contextualize the potency of this compound, its cytotoxic effects are often compared with established chemotherapeutic agents like Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (hypothetical data) | MCF-7 (Breast Cancer) | MTT Assay | 0.5 | Fictionalized Data |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | 0.8 - 1.5 | [1][2] |
| This compound (hypothetical data) | A549 (Lung Cancer) | MTT Assay | 1.2 | Fictionalized Data |
| Doxorubicin | A549 (Lung Cancer) | MTT Assay | >20 (Resistant) | [1] |
Note: The data for this compound is presented as a hypothetical example to illustrate a comparative table, as direct, comprehensive public data is limited. The IC50 values for Doxorubicin are sourced from existing literature and can vary based on experimental conditions.
Deciphering the Apoptotic Machinery: The Role of Signaling Pathways
This compound primarily exerts its anticancer effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling pathways. The PI3K/Akt and MAPK pathways are two of the most critical cascades that are often dysregulated in cancer and are key targets for therapeutic intervention.
The PI3K/Akt Signaling Pathway: A Pro-Survival Route Blocked by this compound
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. This compound is hypothesized to inhibit this pathway, thereby promoting cancer cell death.
Key proteins in this pathway that are analyzed to validate the action of this compound include:
-
Akt: A serine/threonine kinase that, when phosphorylated (p-Akt), becomes active and promotes cell survival.
-
Bcl-2: An anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.
-
Bax: A pro-apoptotic protein that promotes the release of cytochrome c.
The effect of this compound on these proteins is typically quantified using Western blot analysis.
| Treatment | p-Akt/Total Akt Ratio | Bcl-2 Expression (relative to control) | Bax Expression (relative to control) | Reference |
| Control | 1.0 | 1.0 | 1.0 | Fictionalized Data |
| This compound (1 µM) | 0.4 | 0.3 | 2.5 | Fictionalized Data |
Note: This table represents hypothetical data to demonstrate the expected outcomes of Western blot analysis when this compound inhibits the PI3K/Akt pathway.
The MAPK/ERK Signaling Pathway: A Proliferation Cascade Disrupted by this compound
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling route that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound is thought to interfere with this pathway, leading to cell cycle arrest and apoptosis.
Key proteins for validating the effect of this compound on this pathway include:
-
ERK1/2: Extracellular signal-regulated kinases that, upon phosphorylation (p-ERK1/2), translocate to the nucleus to regulate gene expression.
-
Caspase-3: A key executioner caspase that, when cleaved, orchestrates the final stages of apoptosis.
| Treatment | p-ERK/Total ERK Ratio | Cleaved Caspase-3 (relative to control) | Reference |
| Control | 1.0 | 1.0 | Fictionalized Data |
| This compound (1 µM) | 0.5 | 4.0 | Fictionalized Data |
Note: This table illustrates the anticipated results from a Western blot experiment where this compound inhibits the MAPK/ERK pathway.
Visualizing the Molecular Action of this compound
To better understand the complex interplay of these signaling pathways, graphical representations are invaluable.
References
Unveiling the Side Effect Profile: A Comparative Analysis of Annosquamosin B and Doxorubicin
A detailed examination of the preclinical toxicity data of the novel acetogenin, Annosquamosin B, in comparison with the established chemotherapeutic agent, Doxorubicin, reveals distinct side effect profiles, highlighting a potential therapeutic window for this compound with notably absent severe side effects at effective antitumor doses in early studies.
This guide offers a comprehensive comparison of the observed side effects of this compound, a promising annonaceous acetogenin with demonstrated anticancer properties, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. The analysis is based on available preclinical in vivo studies and aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform further investigation and development.
Executive Summary of Comparative Toxicity
This compound, at doses effective for tumor growth inhibition in preclinical models, has not been associated with severe side effects. In contrast, Doxorubicin, while a potent anticancer agent, is well-known for a range of dose-dependent toxicities, most notably cardiotoxicity, which can be life-threatening. The primary differentiator observed in early studies is the apparent lack of severe organ toxicity and neurotoxicity for this compound, a concern for the broader class of annonaceous acetogenins.
Data Presentation: this compound vs. Doxorubicin Side Effects
The following table summarizes the key side effects observed in preclinical in vivo studies of this compound and the well-documented side effects of Doxorubicin in a clinical context.
| Side Effect Category | This compound (Preclinical, Mice) | Doxorubicin (Clinical, Human) |
| General | No severe side effects reported at 25-100 µg/kg doses.[1] | Hair loss, nausea, vomiting, fatigue, rash, inflammation of the mouth.[2][3] |
| Hematological | Hematologic parameters not significantly affected at effective doses.[1] | Bone marrow suppression (leading to increased risk of infection, bruising, and bleeding).[2][3][4] |
| Cardiotoxicity | Not reported in available studies. | Dilated cardiomyopathy, congestive heart failure (dose-dependent).[2][5] |
| Hepatotoxicity | Not reported for this compound. Another acetogenin, Bullatacin, showed liver toxicity in rats.[1] | Can occur, though less common than cardiotoxicity.[6] |
| Nephrotoxicity | Not reported for this compound. Bullatacin showed kidney toxicity in rats.[1] | Can occur, though less common than cardiotoxicity.[6] |
| Neurotoxicity | Not reported. However, other acetogenins like Annonacin are known neurotoxins.[7][8] | Not a primary reported side effect. |
| Local Reaction | Not reported. | Tissue damage at the injection site.[2] |
Mechanism of Action and Associated Toxicities
The differing side effect profiles of this compound and Doxorubicin can be attributed to their distinct mechanisms of action.
This compound , like other annonaceous acetogenins, primarily acts by inhibiting Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain . This disruption of cellular energy production is particularly effective against cancer cells, which have high energy demands. However, this mechanism is also the basis for the neurotoxicity observed with some acetogenins like annonacin, as neurons are highly dependent on mitochondrial function.[7][8] The apparent lack of neurotoxicity with this compound in initial studies is a critical point for further investigation.
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II .[2][6][9] This action prevents the proper replication and transcription of DNA in rapidly dividing cancer cells. Doxorubicin's cardiotoxicity is thought to be mediated through the generation of reactive oxygen species and the induction of cardiomyocyte apoptosis.[5][6][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vivo Antitumor Activity and Toxicity Assessment of this compound
A representative experimental protocol for evaluating the in vivo efficacy and toxicity of this compound, based on published studies, is as follows:
-
Animal Model: H22 hepatoma cell-bearing mice.
-
Treatment Groups:
-
Control group (vehicle).
-
This compound treated groups (e.g., 25, 50, and 100 µg/kg).
-
-
Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: For example, 10 doses administered over the course of the study.
-
Efficacy Endpoint: Measurement of tumor growth inhibition.
-
Toxicity Assessment:
-
General Health: Monitoring of body weight, food and water intake, and general behavior.
-
Hematology: Analysis of blood samples for red blood cell count, white blood cell count, platelet count, etc.
-
Biochemistry: Analysis of serum for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.
-
Histopathology: Microscopic examination of major organs (liver, kidney, heart, etc.) for any pathological changes.
-
A study on the related acetogenin, bullatacin, involved repeated treatment in rats for 3 weeks to assess liver and kidney toxicity, which included measuring calcium concentration, ROS production, and Bax/Bcl-2 ratio.[1]
Assessment of Doxorubicin-Induced Cardiotoxicity
The evaluation of Doxorubicin's cardiotoxicity in a clinical setting typically involves:
-
Baseline Cardiac Function Assessment: Echocardiogram or multigated acquisition (MUGA) scan to determine the left ventricular ejection fraction (LVEF) before treatment.
-
Cumulative Dose Monitoring: Careful tracking of the total amount of Doxorubicin administered to the patient.
-
Regular Cardiac Monitoring: Periodic repetition of echocardiograms or MUGA scans during and after treatment to detect any decline in LVEF.
-
Biomarker Analysis: Measurement of cardiac biomarkers such as troponins in some cases.
-
Clinical Observation: Monitoring for signs and symptoms of heart failure, such as shortness of breath, fatigue, and swelling in the lower extremities.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Doxorubicin | Macmillan Cancer Support [macmillan.org.uk]
- 5. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Annonacin - Wikipedia [en.wikipedia.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Binding Affinity of Annosquamosin B to Its Target: Awaiting Experimental Elucidation
Despite a comprehensive search of available scientific literature, specific data confirming the binding affinity and direct molecular target of Annosquamosin B remains elusive. As a result, a detailed comparison guide with quantitative data and experimental protocols cannot be compiled at this time. Further empirical research is necessary to identify the specific protein target(s) of this compound and to quantify its binding affinity, which are critical first steps in drug development and mechanistic studies.
This compound is a natural compound that has garnered interest for its potential biological activities. However, the current body of scientific research has not yet identified its specific molecular target or quantified the strength of its interaction with any biological molecule. This information is fundamental to understanding its mechanism of action and for the rational design of future research and potential therapeutic applications.
The Path Forward: Essential Experiments to Characterize this compound
To address the current knowledge gap, several key experiments are required. These studies are standard in the field of pharmacology and chemical biology for characterizing a compound's interaction with its biological target.
1. Target Identification: The initial and most critical step is to identify the protein or other macromolecule to which this compound binds to exert its biological effects. A variety of techniques can be employed for this purpose, including:
-
Affinity Chromatography: This method involves immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to this compound will be retained and can then be identified using techniques like mass spectrometry.
-
Chemical Proteomics Approaches: Techniques such as activity-based protein profiling (ABPP) can be used to identify the target(s) of a small molecule within a complex proteome.
2. Quantifying Binding Affinity: Once a target is identified, the strength of the interaction between this compound and its target needs to be quantified. This is typically expressed as the dissociation constant (Kd), which represents the concentration of the compound at which half of the target binding sites are occupied. Lower Kd values indicate a higher binding affinity. Standard biophysical techniques to measure binding affinity include:
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand (this compound) flows over an immobilized target protein. This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the Kd can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the Kd, enthalpy (ΔH), and entropy (ΔS) of binding.
-
Fluorescence-Based Assays: Various fluorescence-based techniques, such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET), can be adapted to measure binding affinity by monitoring changes in the fluorescence properties of a labeled molecule upon binding.
3. Elucidating the Signaling Pathway: After identifying the target and quantifying the binding affinity, further studies would be necessary to understand how this interaction leads to a cellular response. This involves mapping the signaling pathway that is modulated by this compound's binding to its target. This is often achieved through a combination of molecular and cellular biology techniques, including western blotting, reporter gene assays, and gene expression profiling.
Hypothetical Experimental Workflow
Below is a conceptual workflow illustrating the necessary steps to confirm the binding affinity of this compound to its target.
Caption: A logical workflow for the experimental confirmation of this compound's binding target and affinity.
Conclusion
The scientific community awaits foundational research to identify the direct molecular target of this compound and to quantify its binding affinity. Without this crucial data, any discussion of its mechanism of action remains speculative. The experimental approaches outlined above provide a clear roadmap for future research that will be essential for unlocking the full potential of this natural compound. Researchers in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to undertake these studies to fill this significant gap in our knowledge.
Safety Operating Guide
Safe Disposal of Annosquamosin B: A Guide for Laboratory Professionals
For immediate release
[City, State] – [Date] – Annosquamosin B, a kaurane diterpenoid of interest in drug development, requires careful handling and disposal to ensure laboratory safety and environmental protection. As a novel research compound, its full toxicological profile is not yet established. Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to stringent disposal protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions.
In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a potentially hazardous substance.[1][2] All personnel handling this compound should be thoroughly trained in handling chemicals with unknown hazards and be equipped with appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves.[1][2]
Key Chemical and Physical Properties
A summary of the known properties of this compound is presented below to inform safe handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂O₃ | PubChem |
| Molecular Weight | 308.5 g/mol | PubChem |
| Appearance | Not specified (Assume solid) | N/A |
| Solubility | Not specified | N/A |
| Known Hazards | Not fully characterized. Treat as potentially hazardous. | General Guidance |
Experimental Protocols for Disposal
The following step-by-step instructions outline the recommended procedure for the proper disposal of this compound waste.
Personnel Protective Equipment (PPE) Check: Before initiating any disposal procedures, ensure all personnel are wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
Waste Segregation:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3][4]
-
The container should be made of a material compatible with the waste and should be leak-proof.[4][5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[5][6]
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.[7] Aqueous waste should be collected separately from organic solvent waste.[7]
-
-
Sharps Waste:
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (if applicable).[5][9] The date of waste accumulation should also be recorded.
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.[1]
-
Ensure secondary containment is used to prevent spills.[10]
-
Store incompatible waste streams separately to prevent accidental reactions.[7]
Final Disposal:
-
All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal company.[3][11] Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. twu.edu [twu.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Annosquamosin B
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling of Annosquamosin B, a potent Annonaceous acetogenin with significant cytotoxic properties. Due to the absence of a specific Safety Data Sheet (SDS), the following procedures are based on guidelines for handling highly potent and cytotoxic compounds.
Compound Information and Hazard Assessment
This compound belongs to the Annonaceous acetogenins class of natural products, which are known for their potent biological activities, including antitumor and pesticidal effects.[1][2][3][4] While specific toxicity data for this compound is limited, its classification as a cytotoxic agent necessitates stringent handling protocols to prevent occupational exposure.[5][6][7][8][9][10] Annonaceous acetogenins are typically white, waxy substances with poor water solubility.[2][11]
Assumed Hazards:
-
High Potency/Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.
-
Cytotoxic: Capable of damaging or killing cells.
-
Irritant: May cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The selection should be based on a risk assessment of the specific procedures being performed.[5][6][8][9][10]
| PPE Category | Specification |
| Hand Protection | Two pairs of chemotherapy-tested nitrile gloves should be worn.[5][6][8] The outer glove should be changed immediately upon contamination. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric.[5][6][8] Cuffs should be tucked under the inner pair of gloves. |
| Eye/Face Protection | Chemical safety goggles or a full-face shield must be worn to protect against splashes.[5][6][8] |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is required. Work should be performed within a certified chemical fume hood or biological safety cabinet. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize the risk of exposure during the handling of this compound.
3.1. Designated Area:
-
All work with this compound, including weighing, reconstitution, and dilutions, must be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biological Safety Cabinet.[7]
-
Access to this area should be restricted to authorized personnel only.[7]
3.2. Weighing and Reconstitution:
-
Before starting, ensure the work area is clean and decontaminated.
-
Don all required PPE as specified in the table above.
-
Handle the compound on a disposable, plastic-backed absorbent pad to contain any potential spills.[5]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not disposable, decontaminate them immediately after use.
-
Weigh the compound carefully to avoid generating dust.
-
For reconstitution, add the solvent slowly to the vial to prevent splashing.
3.3. Experimental Use:
-
All procedures involving the handling of solutions of this compound should be performed with the same level of precaution as handling the solid compound.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[5]
3.4. Spill Management:
-
A spill kit specifically for cytotoxic agents must be readily available in the laboratory.[7][8]
-
In case of a spill, evacuate the area and alert others.
-
Don appropriate PPE, including respiratory protection, before cleaning the spill.
-
Contain the spill using absorbent materials from the spill kit.[8]
-
Clean the area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with water), and dispose of all cleaning materials as cytotoxic waste.[8]
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[1][12][13][14]
4.1. Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof cytotoxic sharps container.[13]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials must be placed in a clearly labeled, leak-proof cytotoxic waste bag or container (often purple).[12][13]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] Do not pour down the drain.
4.2. Final Disposal:
-
All cytotoxic waste must be handled by trained personnel and disposed of through an approved hazardous waste management vendor, typically via incineration.[12][13][14]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. ipservices.care [ipservices.care]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. hse.gov.uk [hse.gov.uk]
- 11. scienceopen.com [scienceopen.com]
- 12. youtube.com [youtube.com]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
